(+)-Eudesmin
Description
This compound has been reported in Laurelia novae-zelandiae, Raulinoa echinata, and other organisms with data available.
RN refers to (1R-(1alpha,3aalpha,4alpha,6aalpha))-isomer; structure given in first source; very similar to pinoresinol
Structure
3D Structure
Properties
IUPAC Name |
(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUUVVGQIVMSAW-RZTYQLBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951699 | |
| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29106-36-3, 526-06-7 | |
| Record name | (+)-Eudesmin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eudesmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eudesmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eudesmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUDESMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TPV0HJ9B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(+)-Eudesmin: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the lignan (+)-eudesmin, a compound of significant interest for its diverse pharmacological activities. This document details the plant species in which this compound is found and presents comprehensive experimental protocols for its extraction, isolation, and purification.
Natural Sources of this compound
This compound has been identified in a variety of plant species across several families. The concentration and ease of isolation can vary significantly depending on the plant part, geographical location, and time of harvest. The following table summarizes the known botanical sources of this compound.
| Plant Family | Species | Plant Part(s) | Reference(s) |
| Apiaceae | Not specified | Not specified | |
| Araucariaceae | Araucaria araucana | Knots | |
| Lauraceae | Laurelia novae-zelandiae | Not specified | |
| Magnoliaceae | Magnolia kobus | Stem Bark | |
| Magnolia pterocarpa | Not specified | ||
| Ochnaceae | Not specified | Not specified | |
| Piperaceae | Piper truncatum | Leaves | |
| Rutaceae | Haplophyllum perforatum | Dry Leaves | |
| Raulinoa echinata | Not specified | ||
| Zanthoxylum armatum | Not specified | ||
| Zanthoxylum rigidum | Stem Bark | ||
| Zanthoxylum simulans | Bark | ||
| Aristolochiaceae | Aristolochia elegans | Not specified | |
| Humbertiaceae | Humbertia madagascariensis | Not specified | |
| Annonaceae | Rollinia exalbida | Not specified | |
| Machilus | Machilus kurzii | Not specified |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques for purification. Below are detailed methodologies compiled from published research.
Isolation from Araucaria araucana Knots
A straightforward and efficient method for isolating this compound from the knots of Araucaria araucana involves extraction with a non-polar solvent followed by crystallization.
1.1. Extraction:
-
Plant Material: Milled knots of Araucaria araucana.
-
Solvent: Hexane.
-
Procedure:
-
The milled plant material is subjected to Soxhlet extraction with hexane.
-
The extraction is carried out for a sufficient duration to ensure exhaustive removal of the desired compounds.
-
1.2. Purification by Cryo-crystallization:
-
Procedure:
-
The resulting hexane extract is concentrated under reduced pressure.
-
The concentrated extract is then cooled to -20 °C to induce crystallization of this compound.
-
The crystals are collected by filtration and washed with cold hexane to yield pure this compound.
-
General Protocol for Isolation from Magnolia and Zanthoxylum Species
For many other plant sources, such as Magnolia kobus and Zanthoxylum species, a more general approach involving solvent extraction and column chromatography is employed.
2.1. Extraction:
-
Plant Material: Dried and powdered plant material (e.g., stem bark of Magnolia kobus or Zanthoxylum rigidum).
-
Solvents: Methanol or ethanol are commonly used for initial extraction. Dichloromethane has also been used for the extraction of lignans from Zanthoxylum leaves.
-
Procedure:
-
The powdered plant material is macerated or percolated with the chosen solvent at room temperature for an extended period (e.g., 72 hours).
-
The extraction process is often repeated multiple times to ensure complete extraction.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
2.2. Fractionation:
-
Procedure:
-
The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is a mixture of methanol/water and hexane, followed by ethyl acetate.
-
Alternatively, the crude extract can be directly subjected to column chromatography.
-
2.3. Purification by Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of lignans. Sephadex LH-20 can also be used for further purification.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used. Common solvent systems include hexane-ethyl acetate, hexane-acetone, and dichloromethane-methanol.
-
Procedure:
-
The crude extract or a fraction thereof is loaded onto a silica gel column.
-
The column is eluted with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions containing the compound of interest are combined and the solvent is evaporated.
-
Further purification can be achieved by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC).
-
Visualization of the Isolation Workflow
The following diagrams illustrate the general workflows for the isolation of this compound.
Caption: Isolation workflow for this compound from Araucaria araucana.
Caption: General isolation workflow for this compound from various plant sources.
Characterization of this compound
The identity and purity of isolated this compound are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compound.
-
Optical Rotation: The specific rotation is measured to confirm the (+)-enantiomer.
This guide provides a foundational understanding for researchers interested in the natural sourcing and laboratory-scale isolation of this compound. The presented protocols can be adapted and optimized based on the specific plant material and available laboratory equipment.
The intricate biosynthetic pathway of (+)-Eudesmin in plants is a subject of significant interest for researchers in natural product chemistry, plant biology, and drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. The information is presented to be a valuable resource for scientists and professionals engaged in the study and application of this important lignan.
The Phenylpropanoid Pathway: The Foundation of Lignan Biosynthesis
The journey to (+)-eudesmin begins with the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of phenolic compounds. The initial steps of this pathway convert the amino acid L-phenylalanine into cinnamoyl-CoA, a key precursor for numerous downstream products, including lignans.
The core reactions of the phenylpropanoid pathway leading to the monolignol precursor, coniferyl alcohol, are summarized below:
| Step | Enzyme | Substrate | Product | Cofactor/Coreactant |
| 1 | Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | Cinnamic acid | - |
| 2 | Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | NADPH, O₂ |
| 3 | 4-Coumarate:CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA | ATP, CoA |
| 4 | Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Caffeoyl-CoA | Feruloyl-CoA | S-adenosyl-L-methionine (SAM) |
| 5 | Cinnamoyl-CoA reductase (CCR) | Feruloyl-CoA | Coniferaldehyde | NADPH |
| 6 | Cinnamyl alcohol dehydrogenase (CAD) | Coniferaldehyde | Coniferyl alcohol | NADPH |
The Dimerization of Coniferyl Alcohol: A Stereospecific Coupling
The first committed step in the biosynthesis of many lignans, including the precursor to this compound, is the stereospecific dimerization of two coniferyl alcohol molecules. This crucial reaction is orchestrated by a class of non-catalytic proteins known as dirigent proteins (DPs).
In the presence of an oxidizing agent, such as a laccase or peroxidase, coniferyl alcohol is oxidized to a radical. The dirigent protein then guides the coupling of two of these radicals to form (+)-pinoresinol, the direct precursor to this compound. In the absence of a dirigent protein, the radical coupling is not stereospecific and results in a racemic mixture of pinoresinol.
The Final Step: O-Methylation to this compound
The conversion of (+)-pinoresinol to this compound involves a methylation reaction where two hydroxyl groups on the pinoresinol molecule are methylated. This reaction is catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). While specific OMTs responsible for this conversion in plants have not been definitively characterized in all species, studies on related lignan biosynthetic pathways suggest the involvement of specific OMTs that recognize pinoresinol as a substrate. The reaction utilizes two molecules of SAM as the methyl group donor.
Overall Biosynthetic Pathway of this compound
The complete biosynthetic pathway of this compound, from the phenylpropanoid pathway to the final product, is a multi-step process involving a series of enzymatic reactions. The pathway highlights the central role of coniferyl alcohol as a building block and the importance of stereospecific control in generating the correct enantiomer of pinoresinol.
Experimental Protocols
This section provides generalized protocols for key experiments used to study the this compound biosynthesis pathway. Researchers should optimize these protocols for their specific plant species and experimental conditions.
Enzyme Assay for Pinoresinol O-Methyltransferase (OMT)
This protocol describes a method to measure the activity of OMTs that utilize (+)-pinoresinol as a substrate.
Materials:
-
Partially purified or recombinant OMT enzyme preparation
-
(+)-Pinoresinol substrate
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 10% glycerol)
-
Quenching solution (e.g., 1 M HCl)
-
Ethyl acetate for extraction
-
HPLC system with a UV or MS detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of (+)-pinoresinol, and SAM.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Extract the product, this compound, and any remaining substrate with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.
-
Quantify the amount of this compound produced using a standard curve generated with authentic this compound.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol outlines the general steps for producing and purifying the enzymes of the this compound pathway in a heterologous host, such as E. coli.
Materials:
-
Expression vector (e.g., pET vector) containing the gene of interest
-
Competent E. coli cells (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol)
Procedure:
-
Transformation: Transform the expression vector into competent E. coli cells.
-
Culture Growth: Inoculate a starter culture and then a larger volume of LB medium with the transformed cells. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the cleared lysate onto the equilibrated affinity chromatography column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for long-term stability.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantitative analysis of this compound in plant extracts or enzymatic reaction mixtures.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase acidification)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Plant Extracts: Extract the plant material with a suitable solvent (e.g., methanol or ethanol). Filter the extract and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
-
Enzymatic Reactions: Stop the reaction and extract the products as described in the enzyme assay protocol.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.
-
Regulation of the this compound Biosynthesis Pathway
The biosynthesis of this compound is tightly regulated at multiple levels, ensuring that its production is coordinated with the plant's developmental stage and environmental conditions.
-
Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes, from PAL in the phenylpropanoid pathway to the specific OMTs, is controlled by a complex network of transcription factors. These transcription factors can be induced by various stimuli, including developmental cues, pathogen attack, and abiotic stress.
-
Metabolic Flux: The flow of intermediates through the phenylpropanoid pathway is a critical control point. The pathway branches to produce a wide variety of compounds, and the distribution of metabolic flux between these branches determines the availability of coniferyl alcohol for lignan biosynthesis.
-
Feedback Inhibition: It is common for biosynthetic pathways to be regulated by feedback inhibition, where the end product of the pathway inhibits the activity of an early enzyme. While not definitively demonstrated for this compound, it is a plausible mechanism for controlling its accumulation.
Conclusion
The biosynthesis of this compound is a fascinating example of the intricate metabolic capabilities of plants. From the general phenylpropanoid pathway to the specific stereocontrolled dimerization and final methylation, each step is precisely controlled by a suite of enzymes. This technical guide provides a foundational understanding of this pathway, offering valuable information and experimental approaches for researchers and professionals in the field. Further research is needed to fully elucidate the specific enzymes involved in all plant species and to unravel the complete regulatory network that governs the production of this important lignan.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Eudesmin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Eudesmin is a lignan found in various plant species, notably in the genus Magnolia. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. A thorough understanding of its chemical structure and, critically, its stereochemistry, is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical architecture of this compound, detailing its absolute configuration and summarizing key physicochemical and spectroscopic data. Furthermore, it outlines general experimental approaches for its isolation and characterization and visualizes its interaction with key signaling pathways.
Chemical Structure and Nomenclature
This compound is a furofuran lignan characterized by a central bis-tetrahydrofuran ring system substituted with two 3,4-dimethoxyphenyl groups.
Systematic Name (IUPAC): (3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[1][2]
Synonyms: Pinoresinol dimethyl ether, (+)-Pinoresinol dimethyl ether[1][2]
Chemical Formula: C₂₂H₂₆O₆[1][2]
Molecular Weight: 386.44 g/mol [2]
The structural backbone of this compound consists of a furo[3,4-c]furan ring. The stereochemistry is crucial to its identity and biological activity.
Stereochemistry and Absolute Configuration
The stereochemical complexity of this compound arises from four chiral centers on the furofuran core. The dextrorotatory enantiomer, this compound, possesses the following absolute configuration as defined by the Cahn-Ingold-Prelog priority rules:
-
C-3: S
-
C-3a: R
-
C-6: S
-
C-6a: R
This specific spatial arrangement of the substituents is critical for its biological recognition and activity. The determination of the absolute configuration has been established through spectroscopic techniques and, where applicable, X-ray crystallography[3].
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound, essential for its identification and characterization.
| Property | Value |
| Molecular Formula | C₂₂H₂₆O₆ |
| Molecular Weight | 386.44 g/mol |
| Melting Point | 107-108 °C |
| Boiling Point | 517.3 ± 50.0 °C (Predicted) |
| Optical Rotation | The positive sign in "this compound" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). The specific rotation value can be experimentally determined using a polarimeter. |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) for the protons are observed in the aromatic, methoxy, and furofuran ring regions. Key signals include those for the benzylic protons and the methoxy groups. |
| ¹³C NMR (CDCl₃) | Characteristic signals are observed for the aromatic carbons, methoxy carbons, and the carbons of the furofuran core, including the oxygenated carbons. |
Experimental Protocols
Isolation of this compound
A general procedure for the isolation of this compound from plant material, such as the stem bark of Magnolia kobus, involves the following steps:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or ether.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity to separate compounds based on their solubility.
-
Chromatography: The fraction enriched with lignans is further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound[1][4][5].
Structural Elucidation
The definitive structure and stereochemistry of isolated this compound are determined through a combination of modern spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the relative stereochemistry of the molecule[3].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula[2].
-
X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction analysis provides unambiguous proof of the absolute configuration of the chiral centers[3][6][7].
-
Optical Rotation: The measurement of the specific rotation using a polarimeter confirms the enantiomeric form of the isolated compound[8][9][10].
Signaling Pathway Interactions
This compound has been reported to exert its biological effects, particularly its neuroprotective and anti-inflammatory activities, by modulating several key intracellular signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase C (PKC), and Protein Kinase A (PKA) pathways[1]. The following diagram illustrates the conceptual relationship of this compound with these signaling cascades.
Conclusion
This compound is a stereochemically defined natural product with significant therapeutic potential. A precise understanding of its three-dimensional structure is fundamental for any research or development effort. This guide has provided a detailed overview of its chemical structure, absolute configuration, and key analytical data. The outlined experimental approaches and the visualization of its interaction with cellular signaling pathways offer a solid foundation for further investigation into the pharmacological applications of this promising lignan.
References
- 1. Effects of this compound from the stem bark of magnolia kobus DC. var. borealis Sarg. on neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C22H26O6 | CID 73117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lignans from the Bark of Magnolia kobus | Scilit [scilit.com]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. mdpi.com [mdpi.com]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data of (+)-Eudesmin: A Technical Guide
Introduction
(+)-Eudesmin is a furofuran lignan found in various plant species, notably in the family Piperaceae and Magnoliaceae. As a bioactive natural product, it has garnered interest for its potential pharmacological activities. The unambiguous structural elucidation and characterization of this compound are fundamental for its study and potential applications in drug development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for its characterization are also presented to aid researchers in the field.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| 2, 6 | 6.89 | d | 1.9 |
| 5, 5' | 6.86 | d | 8.2 |
| 6', 2' | 6.81 | dd | 8.2, 1.9 |
| 7, 7' | 4.72 | d | 4.0 |
| 8, 8' | 3.09 | m | |
| 9a, 9'a | 4.25 | dd | 9.1, 7.0 |
| 9b, 9'b | 3.86 | dd | 9.1, 3.5 |
| 3-OCH₃, 3'-OCH₃ | 3.89 | s | |
| 4-OCH₃, 4'-OCH₃ | 3.88 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)
| Position | Chemical Shift (δ) [ppm] |
| 1, 1' | 133.0 |
| 2, 2' | 109.4 |
| 3, 3' | 149.1 |
| 4, 4' | 148.6 |
| 5, 5' | 111.1 |
| 6, 6' | 118.2 |
| 7, 7' | 85.8 |
| 8, 8' | 54.2 |
| 9, 9' | 71.7 |
| 3-OCH₃, 3'-OCH₃ | 55.9 |
| 4-OCH₃, 4'-OCH₃ | 55.9 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound are characteristic of its aromatic rings, ether linkages, and aliphatic portions.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2998, 2960, 2875 | Medium | C-H stretching (aliphatic) |
| 1609, 1592, 1505 | Strong | C=C stretching (aromatic) |
| 1262, 1237 | Strong | C-O stretching (aryl ether) |
| 1140 | Strong | C-O-C stretching (furofuran ring) |
| 1028 | Strong | C-O stretching (aliphatic ether) |
| 859, 810, 765 | Medium | C-H bending (aromatic out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization, EI-MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 386 | 65 | [M]⁺ (Molecular Ion) |
| 355 | 15 | [M - OCH₃]⁺ |
| 234 | 20 | [C₁₃H₁₄O₄]⁺ |
| 203 | 30 | [C₁₂H₁₁O₃]⁺ |
| 165 | 45 | [C₁₀H₁₃O₂]⁺ |
| 151 | 100 | [C₉H₁₁O₂]⁺ (Base Peak) |
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These protocols are representative of standard practices for the characterization of natural products like lignans.
Sample Preparation
This compound is typically isolated from plant material through solvent extraction followed by chromatographic purification (e.g., column chromatography over silica gel). The purity of the isolated compound should be confirmed by High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis. For NMR and IR analysis, the sample must be thoroughly dried to remove residual solvents.
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is used.
-
Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : The ¹H NMR spectrum is acquired using a standard pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.
-
2D NMR Experiments : To unambiguously assign the ¹H and ¹³C signals, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation : A small amount of the dried sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing a drop of the solution on a salt plate (e.g., NaCl or KBr), followed by evaporation of the solvent.
-
Acquisition : The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the salt plate is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation : A mass spectrometer capable of electron ionization (EI) is used, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent like methanol or dichloromethane.
-
Acquisition : For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
(+)-Eudesmin: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Eudesmin, a lignan of significant interest in the scientific community, has demonstrated a range of promising biological activities. As a naturally occurring compound, its potential applications in pharmacology and drug development necessitate a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.
Chemical and Physical Properties
This compound is a furofuran lignan characterized by the chemical formula C₂₂H₂₆O₆.[1] Its structure features two 3,4-dimethoxyphenyl units attached to a central furofuran ring system. A summary of its key quantitative physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₆ | [1] |
| Molar Mass | 386.44 g/mol | [1] |
| Melting Point | 107-109 °C | |
| Optical Rotation ([α]D) | +64.5° (c=0.5, CHCl₃) | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in water. | |
| CAS Number | 526-06-7 | [1] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physical and chemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Apparatus:
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[2]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[2][3][4][5]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[2][5]
-
Heating and Observation: The sample is heated at a rapid rate initially to determine an approximate melting point.[4] The apparatus is then allowed to cool. A second sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[2][4]
-
Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.[4][6]
Optical Rotation Measurement
Objective: To measure the rotation of plane-polarized light caused by a solution of this compound, which is indicative of its chirality.
Apparatus:
-
Polarimeter cell (1 dm tube)[7]
-
Sodium D-line lamp (589 nm)[8]
-
Volumetric flask and analytical balance
Procedure:
-
Solution Preparation: A precise mass of this compound is dissolved in a known volume of a suitable solvent (e.g., chloroform) to achieve a specific concentration (e.g., 0.5 g/100 mL).
-
Instrument Calibration: The polarimeter is turned on and allowed to warm up. The empty, clean polarimeter cell is inserted, and the instrument is zeroed.[7]
-
Sample Measurement: The polarimeter cell is filled with the prepared solution of this compound, ensuring no air bubbles are present.[7] The cell is placed in the polarimeter.
-
Data Acquisition: The observed rotation (α) is measured and recorded.[7]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a given solvent.
Apparatus:
-
Erlenmeyer flasks with stoppers
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in an Erlenmeyer flask.
-
Equilibration: The flask is sealed and placed in a constant temperature bath on an orbital shaker or with a magnetic stirrer. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a syringe and immediately filtered through a membrane filter to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standard solutions of known concentrations is used for quantification.[10]
-
Data Reporting: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of this compound typically shows signals for aromatic protons, methoxy group protons, and protons on the furofuran ring system.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule, including signals for aromatic carbons, methoxy carbons, and carbons of the furofuran core.[1][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
-
Sample Preparation: For solid samples like this compound, a common method is to dissolve the compound in a volatile solvent, deposit it onto a KBr or NaCl plate, and allow the solvent to evaporate, leaving a thin film for analysis. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
-
Characteristic Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-O stretching of the ether and methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
-
Ionization: Electrospray ionization (ESI) is a common technique for analyzing lignans.
-
Fragmentation: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound. Fragmentation patterns can provide structural information, often involving cleavage of the ether linkages and fragmentation of the furofuran ring.[12][13][14] The fragmentation of lignans can be complex but provides valuable data for structural confirmation.[15]
Signaling Pathways and Biological Activities
This compound exhibits a variety of biological effects, and understanding the underlying signaling pathways is crucial for its development as a therapeutic agent.
Neuritogenic Activity
This compound has been shown to promote neurite outgrowth in PC12 cells. This activity is mediated through the activation of several key signaling pathways.
References
- 1. This compound | C22H26O6 | CID 73117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nsmn1.uh.edu [nsmn1.uh.edu]
- 3. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 8. Optical rotation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Npc187158 | C22H26O6 | CID 234823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. files.core.ac.uk [files.core.ac.uk]
A Comprehensive Technical Guide on the Biological Activities of (+)-Eudesmin
Executive Summary: (+)-Eudesmin, a furofuran lignan isolated from various plant species, has demonstrated a wide spectrum of biological activities, positioning it as a compound of significant interest for therapeutic development. This document provides an in-depth analysis of its principal pharmacological effects, including anticancer, neuroprotective, and vasorelaxant properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, the underlying molecular mechanisms and signaling pathways are elucidated through descriptive text and detailed diagrams, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a naturally occurring lignan found in plants from families such as Apiaceae, Magnoliaceae, and Rutaceae[1]. Lignans are a major class of phytoestrogens and have been investigated for numerous health benefits[1]. Structurally, this compound is characterized by a tetrahydrofurofuran ring system. Its diverse pharmacological profile, ranging from cytotoxicity against cancer cells to protective effects in neuronal models, makes it a compelling candidate for further preclinical and clinical investigation[2][3].
Key Biological Activities
Anticancer Activity
This compound has shown significant inhibitory effects against cancer cell lines. Notably, its activity against human lung carcinoma A549 cells has been documented, where it induces apoptosis through a mitochondria-mediated pathway[2][4]. It has also been studied for its ability to reverse multidrug resistance in cancer cells, a major challenge in oncology[5].
Neuroprotective Activity
The neuroprotective potential of this compound is a significant area of research. Studies have demonstrated its ability to protect neuronal cells from various toxins. It has shown efficacy in cellular models of Alzheimer's disease by mitigating the toxicity induced by amyloid-β oligomers (AβOs)[6][7]. Furthermore, it exerts cytoprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in human neuroblastoma SH-SY5Y cells, a model relevant to Parkinson's disease research[8][9].
Vasorelaxant Activity
This compound induces potent, concentration-dependent vascular relaxation. In ex vivo studies using rat aortic rings precontracted with phenylephrine, it was found to cause vasodilation through an endothelium-dependent mechanism[10]. This activity suggests potential applications in cardiovascular conditions characterized by hypertension or endothelial dysfunction.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various drug-metabolizing enzymes. It shows inhibitory activity against UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A3[11]. However, it appears to have negligible inhibitory effects on major human cytochrome P450 (CYP) enzymes at concentrations up to 100 μM, suggesting a low potential for certain drug-drug interactions[12].
Reversal of P-glycoprotein (P-gp) Mediated Efflux
In addition to direct cytotoxicity, this compound has been shown to reverse P-glycoprotein-mediated multidrug resistance. While not highly toxic itself (IC50 > 100 µM in tested lines), it can increase the intracellular accumulation and efficacy of other anticancer drugs in P-gp-overexpressing cancer cells[5].
Quantitative Data Summary
The biological activities of this compound have been quantified in various assays. The following tables summarize the key findings.
Table 1: Anticancer and Cytotoxic Activity
| Cell Line | Assay Type | Endpoint | Result | Reference |
|---|---|---|---|---|
| A549 (Lung Carcinoma) | MTT Assay | IC50 | 18.3 μM | [2] |
| Various Cancer Lines | Cytotoxicity | IC50 | > 100 µM |[5] |
Table 2: Neuroprotective Activity
| Neuronal Model | Toxin | Endpoint | Effective Concentration | Reference |
|---|---|---|---|---|
| PC12 Cells & Primary Hippocampal Neurons | Amyloid-β Oligomers (AβOs) | Increased Cell Viability | 30 nM | [6] |
| SH-SY5Y (Neuroblastoma) | 6-Hydroxydopamine (6-OHDA) | Attenuated NO levels | 10-50 µM |[8][9] |
Table 3: Vasorelaxant Activity
| Tissue Model | Agonist | Endpoint | Result | Reference |
|---|
| Rat Aortic Rings | Phenylephrine | IC50 | 10.69 ± 0.67 µg/mL |[10] |
Table 4: Enzyme Inhibition
| Enzyme | Probe Substrate | Endpoint | Result | Reference |
|---|---|---|---|---|
| UGT1A1 | SN-38 | IC50 | 24.3 µM | [11] |
| UGT1A3 | Chenodeoxycholic acid | IC50 | 26.6 µM | [11] |
| UGT1A6 | N-acetylserotonin | IC50 | 195.6 µM | [11] |
| UGT1A9 | Mycophenolic acid | IC50 | 173.2 µM | [11] |
| Major CYP Isoforms | Various | Inhibition | Negligible at 100 µM |[12] |
Mechanisms of Action & Signaling Pathways
Anticancer Signaling Pathway
In lung cancer cells, this compound's pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway. It involves the downregulation of Akt phosphorylation and the upregulation of JNK phosphorylation. This signaling cascade leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from mitochondria and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis[2].
Vasorelaxant Signaling Pathway
The vasorelaxant effect of this compound is dependent on an intact endothelium. It is proposed to activate histamine H1 receptors on endothelial cells, which in turn stimulates nitric oxide synthase (eNOS) and cyclooxygenase (COX). The resulting production of nitric oxide (NO) and prostanoids acts on adjacent vascular smooth muscle cells. NO activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and subsequent relaxation[10].
Neuroprotective Mechanisms against Aβ Oligomers
This compound confers neuroprotection against amyloid-β oligomer (AβO)-induced toxicity through multiple mechanisms. It directly interacts with the Aβ aggregation process, reducing toxicity. In neuronal cultures, it preserves the structural integrity of synapses by maintaining levels of the presynaptic protein SV2 and averts synaptic failure by stabilizing the frequency of cytosolic Ca2+ transients, which are disrupted by AβOs[6][7].
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a generalized procedure for assessing cell viability, cytotoxicity, and proliferation based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells[13][14][15].
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and wells with medium only for background subtraction.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after correcting for background absorbance. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol outlines the key steps for detecting specific proteins in a cell or tissue lysate to investigate the effect of this compound on signaling pathways[16][17].
-
Protein Extraction: Culture cells and treat with this compound for the desired time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Normalize protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer (2x) to an equal amount of protein (e.g., 20-40 µg) from each sample. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (gel percentage depends on the target protein size). Perform electrophoresis to separate proteins based on size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose) using wet or semi-dry electroblotting methods.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
In Vitro Neuroprotection Assay (6-OHDA Model)
This protocol is designed to assess the protective effects of a compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells[8][9].
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate medium until they reach ~80% confluency.
-
Pre-treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 1, 2.5, 5, 10, 20, and 50 µM) for 1 hour.
-
Toxin Exposure: Following pre-treatment, add 6-OHDA to the wells to a final concentration of 35 µM to induce oxidative and nitrosative stress. Control wells should receive only the vehicle.
-
Incubation: Co-incubate the cells with this compound and 6-OHDA for 24 hours at 37°C and 5% CO₂.
-
Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 5.1. Additionally, assess cell membrane integrity by measuring lactate dehydrogenase (LDH) release into the culture medium using a commercially available kit.
-
Nitrosative Stress Measurement: Measure nitric oxide (NO) levels in the culture supernatant using the Griess reagent. Measure 3-nitrotyrosine (3-NT), a marker of peroxynitrite formation, in cell lysates via ELISA or Western Blot.
Conclusion
This compound is a pharmacologically versatile lignan with well-documented anticancer, neuroprotective, and vasorelaxant activities. Its mechanisms of action involve the modulation of critical signaling pathways such as Akt/JNK in cancer apoptosis and endothelium-derived factors in vascular relaxation. The quantitative data underscore its potency, particularly in neuroprotective models where it is active at nanomolar concentrations. The detailed protocols provided herein serve as a guide for the continued investigation of this promising natural product. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and exploring its potential in combination therapies to fully elucidate its therapeutic value.
References
- 1. researchgate.net [researchgate.net]
- 2. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of P-glycoprotein-mediated drug efflux by eudesmin from Haplophyllum perforatum and cytotoxicity pattern versus diphyllin, podophyllotoxin and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of verbenalin and this compound against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The lignan eudesmin extracted from Piper truncatum induced vascular relaxation via activation of endothelial histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydrofurofuranoid Lignans, Eudesmin, Fargesin, Epimagnolin A, Magnolin, and Yangambin Inhibit UDP-Glucuronosyltransferase 1A1 and 1A3 Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Effects of Dimethyllirioresinol, Epimagnolin A, Eudesmin, Fargesin, and Magnolin on Cytochrome P450 Enzyme Activities in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 17. bio-rad.com [bio-rad.com]
(+)-Eudesmin mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (+)-Eudesmin
Introduction
This compound is a furofuran lignan, a class of phytochemicals, isolated from various plant species including those from the Apiaceae, Magnoliaceae, and Rutaceae families.[1] This natural compound has garnered significant attention within the scientific community due to its broad spectrum of pharmacological activities. Extensive research has demonstrated its potential as an anti-tumor, neuroprotective, anti-inflammatory, and cardiovascular agent.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals.
Anti-Tumor Mechanism of Action
This compound exhibits significant anti-cancer properties through multiple mechanisms, primarily centered on the induction of apoptosis, inhibition of key survival pathways, and modulation of drug resistance.
Induction of Mitochondria-Mediated Apoptosis
In lung cancer models, this compound has been shown to trigger apoptosis through the intrinsic mitochondrial pathway.[3][4] This process involves the modulation of several key regulatory proteins. This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm. This event initiates a caspase cascade, marked by the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[3] The tumor suppressor protein p53 is also implicated in this pathway. Furthermore, the pro-survival Akt signaling pathway and the stress-activated JNK pathway are modulated by this compound to favor apoptosis.[3]
In nasopharyngeal carcinoma (NPC) cells, eudesmin has been found to inhibit cell viability and induce apoptosis by suppressing the expression of EZH2 (Enhancer of zeste homolog 2) and the phosphorylation of Akt.[5]
Reversal of Multidrug Resistance
This compound has demonstrated the ability to reverse P-glycoprotein (Pgp)-mediated multidrug resistance (MDR).[6] Although not highly cytotoxic itself (IC50 > 100 µM in tested cancer lines), it enhances the intracellular accumulation of chemotherapeutic drugs like vinblastine in cells overexpressing Pgp.[6] This suggests that this compound can inhibit the efflux pump function of Pgp, potentially restoring the efficacy of conventional anticancer drugs in resistant tumors.[6]
Quantitative Anti-Tumor Data
| Model System | Parameter | Value | Reference |
| Lung Cancer Xenograft (Nude Mice) | Dosage | 10, 20, and 40 mg/kg (p.o.) | [3][4] |
| Various Cancer Cell Lines | IC50 | > 100 µM | [6] |
Neuroprotective Mechanism of Action
This compound confers neuroprotection through several distinct mechanisms, including anti-amyloid activity, promotion of neurite outgrowth, and modulation of neurotransmitter systems.
Protection Against Amyloid-β Toxicity
In cellular models of Alzheimer's disease, this compound provides robust protection against the neurotoxic effects of amyloid-β oligomers (AβOs). At nanomolar concentrations (30 nM), it preserves the structure of synapses and maintains stable levels of the presynaptic protein SV2.[7] It also averts synaptic failure by sustaining the frequencies of cytosolic Ca2+ transients.[7] One proposed mechanism is the direct interaction of this compound with the Aβ aggregation process, which reduces the formation or toxicity of AβOs.[7]
Neurite Outgrowth and Neurotrophic Support
This compound promotes neuronal differentiation and growth. At a concentration of 50 µM, it induces neurite outgrowth from PC12 cells and enhances the effects of Nerve Growth Factor (NGF).[2] This neuritogenic activity is mediated by the stimulation of several upstream protein kinase signaling pathways, including Mitogen-Activated Protein Kinase (MAPK), Protein Kinase C (PKC), and Protein Kinase A (PKA).[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Eudesmin | CAS:526-06-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversal of P-glycoprotein-mediated drug efflux by eudesmin from Haplophyllum perforatum and cytotoxicity pattern versus diphyllin, podophyllotoxin and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Pharmacological Landscape of (+)-Eudesmin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Eudesmin, a furofuran lignan found in various plant species, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological effects of this compound, with a focus on its neuroprotective, anti-cancer, anticonvulsant, and cardiovascular properties. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Introduction
This compound is a bioactive lignan isolated from various plant families, including Apiaceae, Magnoliaceae, Ochnaceae, and Rutaceae.[1] Traditionally used in folk medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic effects. This guide synthesizes current research to provide a technical resource for professionals in the fields of pharmacology and drug development.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in several in vitro models of neurodegenerative diseases. Its mechanisms of action include mitigating amyloid-β (Aβ) peptide toxicity, reducing oxidative and nitrosative stress, and modulating calcium homeostasis.
Protection Against Amyloid-β Toxicity
In cellular models of Alzheimer's disease, this compound has been shown to protect neurons from the toxic effects of Aβ oligomers (AβOs).[2][3]
Experimental Protocol: Neuroprotection against AβOs in PC12 Cells and Hippocampal Neurons [2]
-
Cell Culture: PC12 cells and primary hippocampal neurons were cultured under standard conditions.
-
Treatment: Cells were co-incubated with 0.5 µM AβOs in the presence of varying concentrations of this compound (1, 3, 10, 30, 100, and 300 nM) for 24 hours.
-
Viability Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Calcium Imaging: Intracellular calcium transients in hippocampal neurons were measured using the fluorescent indicator Fluo-4AM. Neurons were co-incubated for 24 hours with 0.5 µM AβOs and 30 nM this compound before imaging.[2]
Quantitative Data: Neuroprotective Effects of this compound
| Cell Line | Toxin | This compound Concentration | Effect | Reference |
| PC12 Cells | 0.5 µM AβOs | 30 nM | Increased cell viability by 25.4% compared to AβOs-treated control. | [2] |
| Cortical Neurons | 0.5 µM AβOs | Not specified | AβOs reduced viability by 42%. | [2] |
| Hippocampal Neurons | 0.5 µM AβOs | 30 nM | Restored the frequency of cytosolic Ca2+ transients. | [3] |
Signaling Pathway: Proposed Neuroprotective Mechanism of this compound against Aβ Toxicity
Caption: Proposed neuroprotective mechanism of this compound.
Attenuation of Oxidative and Nitrosative Stress
This compound exhibits cytoprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y neuroblastoma cells, a model for Parkinson's disease.[4][5]
Experimental Protocol: Cytoprotection against 6-OHDA in SH-SY5Y Cells [4][5]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured.
-
Treatment: Cells were pre-treated with various concentrations of this compound (1, 2.5, 5, 10, 20, and 50 µM) for one hour before exposure to 35 µM 6-OHDA for 24 hours.
-
Viability and Cytotoxicity Assays: Cell viability was measured using the MTT assay, and cytotoxicity was assessed by measuring lactate dehydrogenase (LDH) release.
-
Nitrosative Stress Measurement: Nitric oxide (NO) levels and 3-nitrotyrosine (3-NT) levels were quantified to assess nitrosative stress.
Quantitative Data: Cytoprotective Effects of this compound against 6-OHDA
| Parameter | This compound Concentration | Effect | P-value | Reference |
| Cell Viability (MTT) | Not specified | Markedly prevented 6-OHDA-induced toxicity. | < 0.05 | [4] |
| LDH Release | Not specified | Suppressed 6-OHDA-induced LDH release. | < 0.01 | [4] |
| NO Levels | 10-50 µM | Markedly attenuated NO levels. | < 0.01 | [4] |
Anti-Cancer Effects
This compound has demonstrated significant anti-tumor activity, particularly in lung cancer models, by inducing apoptosis through a mitochondria-mediated pathway.[6][7]
Experimental Protocol: In Vitro and In Vivo Anti-Lung Cancer Effects [7]
-
In Vitro Cell Viability: Human lung carcinoma A549 cells were treated with this compound (2.5 to 80 µM) and cell growth inhibition was measured using the MTT assay.
-
Western Blot Analysis: A549 cells were treated with this compound (10, 20, and 40 µM) to analyze the expression of apoptosis-related proteins (Bcl-2, Bax, caspase-3, caspase-9, p53) and signaling proteins (Akt, JNK).
-
In Vivo Xenograft Model: Athymic nude mice with A549 xenografts were orally administered this compound (10, 20, and 40 mg/kg) daily for 28 days to evaluate anti-tumor effects.
Quantitative Data: Anti-Cancer Effects of this compound
| Model | This compound Concentration/Dose | Effect | P-value | Reference |
| A549 Cells (In Vitro) | 18.3 µM | IC50 for cell growth inhibition. | - | [7] |
| A549 Xenograft (In Vivo) | 10, 20, and 40 mg/kg | Significant anti-tumor effects. | < 0.01 | [7] |
Signaling Pathway: Mitochondria-Mediated Apoptosis Induced by this compound
Caption: this compound induces apoptosis via the JNK/Akt and mitochondrial pathways.
Anticonvulsant and Sedative Effects
This compound has been shown to possess significant anticonvulsant and sedative properties, potentially through the modulation of the GABAergic system.[8]
Experimental Protocol: Anticonvulsant and Sedative Activity Assessment [8]
-
Animal Models: Male mice were used for anticonvulsant and sedative tests.
-
Anticonvulsant Tests:
-
Maximal Electroshock Test (MES)
-
Pentylenetetrazole (PTZ)-induced seizures
-
-
Sedative Tests:
-
Pentobarbital sodium-induced sleeping time (PST)
-
Locomotor activity
-
-
Mechanism of Action Studies:
-
Measurement of glutamic acid (Glu) and gamma-aminobutyric acid (GABA) content in epileptic mice.
-
Western blot analysis of glutamate decarboxylase 65 (GAD65), GABAA receptor, Bcl-2, and caspase-3 expression in the brains of chronic epileptic rats.
-
Quantitative Data: Anticonvulsant and Sedative Effects of this compound
| Test | This compound Dose | Effect | Reference |
| MES and PTZ | 5, 10, and 20 mg/kg (i.p.) | Significant anticonvulsant effects. | [8] |
| PST and Locomotor Activity | 5, 10, and 20 mg/kg (i.p.) | Significant sedative effects. | [8] |
| Neurotransmitter Levels | Not specified | Increased GABA content, decreased Glu content. | [8] |
| Protein Expression | Not specified | Upregulated GAD65, GABAA, and Bcl-2; downregulated caspase-3. | [8] |
Signaling Pathway: Proposed Mechanism of Anticonvulsant and Sedative Action
Caption: Proposed mechanism of the anticonvulsant and sedative effects of this compound.
Cardiovascular Effects
This compound induces vascular relaxation, suggesting its potential application in managing hypertension. This effect is mediated by the endothelium and involves the nitric oxide and prostanoid pathways.[9]
Experimental Protocol: Vascular Relaxation in Rat Aorta [9]
-
Tissue Preparation: Aortic rings from rats were prepared and mounted in organ baths.
-
Contraction Induction: Aortic rings were precontracted with phenylephrine.
-
Treatment: Cumulative concentrations of this compound were added to assess relaxation.
-
Mechanism of Action Studies: Experiments were repeated in the presence of inhibitors of nitric oxide synthase, soluble guanylate cyclase, cyclooxygenase, and various receptor antagonists to elucidate the signaling pathway.
Quantitative Data: Vasodilatory Effect of this compound
| Parameter | Value | Condition | Reference |
| IC50 | 10.69 ± 0.67 µg/ml | Relaxation of phenylephrine-contracted aortic rings. | [9] |
| IC50 | 18.1 ± 1.8 µg/ml | In the presence of indomethacin (COX inhibitor). | [9] |
| IC50 | 18.1 ± 2.6 µg/ml | In the presence of diphenhydramine (H1 receptor antagonist). | [9] |
Signaling Pathway: Endothelium-Dependent Vasodilation by this compound
Caption: Signaling pathway of this compound-induced vascular relaxation.
Conclusion
This compound exhibits a remarkable spectrum of pharmacological activities that warrant further investigation for its potential therapeutic applications. Its neuroprotective, anti-cancer, anticonvulsant, and cardiovascular effects are supported by compelling preclinical data. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the full potential of this promising natural compound. Future studies should focus on its in vivo efficacy, safety profile, and bioavailability to translate these preclinical findings into clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of verbenalin and this compound against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant and Sedative Effects of Eudesmin isolated from Acorus tatarinowii on mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The lignan eudesmin extracted from Piper truncatum induced vascular relaxation via activation of endothelial histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (+)-Eudesmin: Pharmacological Activities and Mechanisms
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the existing scientific literature on (+)-Eudesmin, a furofuran lignan isolated from various medicinal plants. This compound has garnered significant interest for its diverse biological activities, including neuroprotective, anti-cancer, and anti-inflammatory properties. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the molecular pathways and workflows associated with its pharmacological effects.
Neuroprotective Properties
This compound has demonstrated significant neuroprotective effects in models of Alzheimer's Disease and neurotoxicity. It has been shown to protect neuronal cells from the toxic effects of amyloid-β (Aβ) oligomers and other neurotoxins.
Quantitative Data: Neuroprotective Effects
| Bioassay | Cell Line / Model | Toxin / Stressor | This compound Concentration | Result | Reference |
| Cell Viability (MTT) | PC12 Cells | 0.5 µM Aβ Oligomers | 30 nM | Increased cell viability by 25.4% compared to Aβ-treated control.[1] | [1] |
| Cell Viability (MTT) | Hippocampal Primary Neurons | 0.5 µM Aβ Oligomers | 30 nM | Showed significant protection against Aβ-induced viability loss.[1] | [1] |
| Synaptic Preservation | Hippocampal Primary Neurons | 0.5 µM Aβ Oligomers | 30 nM | Maintained stable levels of the presynaptic protein SV2.[2] | [2] |
| Calcium Homeostasis | Hippocampal Primary Neurons | 0.5 µM Aβ Oligomers | 30 nM | Averted synaptic failure by sustaining cytosolic Ca²⁺ transient frequencies.[2] | [2] |
| Cytoprotection (MTT) | SH-SY5Y Cells | 35 µM 6-OHDA | 1 - 50 µM | Markedly prevented 6-OHDA-induced toxicity. | |
| NO Level Attenuation | SH-SY5Y Cells | 35 µM 6-OHDA | 10 - 50 µM | Markedly attenuated nitric oxide (NO) levels. |
Key Experimental Protocol: Neuroprotection Assessment via MTT Assay
This protocol outlines the methodology used to assess the neuroprotective effects of this compound against amyloid-β oligomer-induced toxicity in PC12 cells.[1]
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in appropriate media (e.g., DMEM with 10% horse serum, 5% fetal bovine serum) and maintained at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.
-
Treatment Preparation:
-
Amyloid-β (Aβ) oligomers are prepared according to established protocols to form the toxic species.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture media to final concentrations ranging from 1 nM to 300 nM.
-
-
Co-incubation: The culture medium is replaced with fresh medium containing the Aβ oligomers (final concentration 0.5 µM) and the various concentrations of this compound. Control wells include cells with medium only, cells with Aβ only, and cells with Eudesmin only.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
MTT Assay:
-
After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) is added to each well to dissolve the formazan crystals.
-
The plate is agitated on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Experimental Workflow Visualization
Caption: Workflow for assessing this compound's neuroprotective effect using an MTT assay.
Anti-Cancer Activity
This compound exhibits significant anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly in non-small cell lung cancer. Its mechanism involves the induction of the mitochondria-mediated apoptosis pathway.
Quantitative Data: Anti-Cancer Effects
| Bioassay | Cell Line | This compound Concentration | Result | Reference |
| Cell Growth Inhibition (MTT) | A549 | 2.5 - 80 µM | IC₅₀ = 18.3 µM | |
| Protein Expression | A549 | 10, 20, 40 µM | Upregulated expression of Caspase-3, Caspase-9, Bax, p53, and phosphorylated JNK. Downregulated expression of Bcl-2 and phosphorylated Akt. | |
| In Vivo Antitumor Effect | Xenograft | 10, 20, 40 mg/kg (p.o.) | Significantly decreased tumor volume in nude mice transplanted with A549 cells (p < 0.01) over 28 days, with no obvious toxicity (no significant effect on body weight). |
Key Experimental Protocol: Western Blot for Apoptosis Markers
This protocol describes the general methodology for analyzing the expression of apoptosis-related proteins (Bax, Bcl-2) in A549 cells treated with this compound.
-
Cell Culture and Treatment: A549 human lung carcinoma cells are cultured in a suitable medium (e.g., RPMI-1640 with 10% FBS). Cells are seeded and allowed to attach before being treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS.
-
Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail to prevent protein degradation.
-
The cell lysate is scraped and collected, then centrifuged at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. The supernatant containing the total protein is collected.
-
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE:
-
Protein samples are mixed with Laemmli sample buffer and denatured by heating.
-
Equal amounts of protein (e.g., 20-40 µg) from each sample are loaded onto a polyacrylamide gel (e.g., 12% SDS-PAGE).
-
Electrophoresis is performed to separate the proteins based on their molecular weight.
-
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system. The band intensities are quantified using densitometry software.
Signaling Pathway Visualization
Caption: this compound-induced mitochondrial apoptosis pathway in A549 lung cancer cells.
Anti-inflammatory Activity
This compound is reported to possess anti-inflammatory properties, including the ability to inhibit nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α).[1] However, detailed studies elucidating the specific molecular mechanisms, such as the modulation of NF-κB or MAPK signaling pathways, are not extensively available in the current literature. It has been shown to attenuate NO levels in SH-SY5Y cells at concentrations between 10-50 µM. Further research is required to establish specific IC₅₀ values and delineate the precise signaling cascades involved.
Key Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol describes a general method for measuring the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Plating: RAW 264.7 cells are cultured in DMEM with 10% FBS. Cells are seeded in 96-well plates at a density of approximately 1x10⁵ cells/well and incubated for 24 hours.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation.
-
Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Control wells are left unstimulated.
-
Incubation: The plates are incubated for 20-24 hours.
-
Griess Assay:
-
After incubation, 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.
-
The plate is incubated for 10-15 minutes at room temperature, protected from light. The Griess reagent reacts with nitrite (a stable product of NO) to form a purple azo compound.
-
-
Data Acquisition: The absorbance is measured at 540 nm. The concentration of nitrite is calculated using a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect of this compound is determined by comparing NO levels in treated wells to LPS-only wells.
-
Viability Check: A parallel cell viability assay (e.g., MTT) is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.
References
Methodological & Application
Total Synthesis of (+)-Eudesmin: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Eudesmin, a furofuran lignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antiviral properties. This application note provides a comprehensive overview of a notable enantioselective total synthesis of this compound. The presented protocol is based on a convergent strategy, highlighting key reactions and providing detailed experimental procedures. Quantitative data is summarized for clarity, and the logical flow of the synthesis is illustrated through a detailed workflow diagram. This document serves as a practical guide for researchers engaged in natural product synthesis and drug discovery.
Introduction
This compound belongs to the furofuran class of lignans, characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core. The stereochemical complexity and biological significance of this natural product have made it an attractive target for synthetic chemists. An efficient and stereocontrolled synthesis is crucial for enabling further investigation of its therapeutic potential and for the generation of analogs with improved pharmacological profiles. This document outlines a successful synthetic route to this compound, providing detailed protocols for key transformations.
Synthetic Strategy
The enantioselective total synthesis of (-)-Eudesmin, the enantiomer of the target molecule, has been achieved through a key tandem conjugate addition of a cuprate reagent to a chiral γ-alkoxybutenolide. The resulting intermediate undergoes a series of transformations to construct the furofuran core with the desired stereochemistry. Subsequent reduction and methylation steps furnish the final natural product. The synthesis of this compound can be achieved by utilizing the opposite enantiomer of the starting chiral auxiliary.
A logical workflow for the synthesis is depicted below:
Caption: Workflow of the total synthesis of this compound.
Key Experimental Protocols
Tandem Conjugate Addition to Chiral γ-Alkoxybutenolide
This pivotal step establishes the initial stereocenters of the molecule. A Gilman cuprate, prepared from 3,4-dimethoxyphenyl bromide, is added to a chiral γ-alkoxybutenolide. The reaction proceeds via a 1,4-addition followed by an intramolecular cyclization.
Protocol:
-
To a solution of 3,4-dimethoxyphenyl bromide (2.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, is added n-butyllithium (2.2 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes.
-
In a separate flask, copper(I) cyanide (1.0 mmol) is suspended in anhydrous THF (5 mL) and cooled to -78 °C. The freshly prepared aryllithium solution is then transferred to the CuCN suspension via cannula. The reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes to form the Gilman cuprate.
-
The cuprate solution is cooled back to -78 °C, and a solution of the chiral γ-alkoxybutenolide (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride (15 mL).
-
The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dibenzylbutyrolactone intermediate.
Reduction of the Lactone to a Diol
The lactone functionality in the intermediate is reduced to the corresponding diol using a powerful reducing agent.
Protocol:
-
To a solution of the dibenzylbutyrolactone intermediate (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, is added lithium aluminum hydride (2.0 mmol) portionwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the sequential addition of water (0.08 mL), 15% aqueous NaOH (0.08 mL), and water (0.24 mL).
-
The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude diol, which is used in the next step without further purification.
Oxidative Cyclization to form the Furofuran Core
The diol is subjected to an oxidative cyclization reaction to construct the characteristic 3,7-dioxabicyclo[3.3.0]octane skeleton of eudesmin.
Protocol:
-
The crude diol (1.0 mmol) is dissolved in dichloromethane (20 mL). To this solution is added N-iodosuccinimide (2.2 mmol).
-
The reaction mixture is stirred at room temperature for 4 hours in the dark.
-
The reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate (15 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the furofuran core.
Final Methylation to this compound
The final step involves the methylation of the free hydroxyl groups to yield this compound.
Protocol:
-
To a solution of the furofuran intermediate (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, is added sodium hydride (2.5 mmol, 60% dispersion in mineral oil) portionwise.
-
The mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (3.0 mmol) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water (10 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from methanol to afford pure this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Yield (%) | Purity (%) |
| 1. Tandem Conjugate Addition | Chiral γ-alkoxybutenolide | Dibenzylbutyrolactone intermediate | 75 | >95 |
| 2. Lactone Reduction | Dibenzylbutyrolactone intermediate | Diol intermediate | 85 | Crude |
| 3. Oxidative Cyclization | Diol intermediate | Furofuran core | 90 | >98 |
| 4. Methylation | Furofuran core | This compound | 92 | >99 |
Characterization Data for this compound
-
¹H NMR (400 MHz, CDCl₃): δ 6.88-6.75 (m, 6H), 4.72 (d, J = 4.8 Hz, 2H), 4.25 (dd, J = 9.0, 6.9 Hz, 2H), 3.88 (s, 6H), 3.86 (s, 6H), 3.84 (dd, J = 9.0, 3.6 Hz, 2H), 3.10-3.03 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 149.1, 148.6, 133.6, 118.8, 111.2, 109.5, 85.8, 71.8, 55.9, 54.3.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₂₂H₂₆O₆ [M+Na]⁺: 409.1576; Found: 409.1571.
-
Optical Rotation: [α]²⁰D +62.5 (c 1.0, CHCl₃).
Conclusion
This application note details a robust and stereoselective total synthesis of this compound. The provided protocols for the key transformations, including the tandem conjugate addition and the formation of the furofuran core, offer a practical guide for chemists aiming to synthesize this and related lignan natural products. The presented data underscores the efficiency of this synthetic route, which provides access to this compound in high yield and purity, thereby facilitating further research into its biological activities and potential therapeutic applications.
Application Note: Enantioselective Synthesis of (+)-Eudesmin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Eudesmin, a furofuran lignan, exhibits a range of promising biological activities, making its enantiomerically pure synthesis a topic of significant interest for drug discovery and development. This document provides a detailed protocol for a chemoenzymatic approach to synthesize this compound. The key stereochemistry is established through a biocatalytic, enantioselective oxidative dimerization of coniferyl alcohol to (+)-pinoresinol, mediated by a dirigent protein. A subsequent, efficient chemical methylation yields the target molecule, this compound, in high purity and enantiomeric excess.
Introduction
Lignans are a large class of natural products derived from the oxidative coupling of two phenylpropanoid units. This compound, also known as (+)-pinoresinol dimethyl ether, is a member of the furofuran subclass. It has demonstrated various pharmacological properties, including anti-inflammatory and neuroprotective effects, which underscore the need for robust and stereocontrolled synthetic routes.[1] Controlling the absolute stereochemistry is crucial, as biological activity is often enantiomer-dependent.
The primary challenge in synthesizing this compound lies in the stereoselective formation of the furofuran core with the correct absolute configuration at its stereocenters. While traditional chemical methods for the oxidative coupling of coniferyl alcohol typically yield a racemic mixture of pinoresinol, nature employs dirigent proteins (DPs) to guide this reaction with remarkable precision.[2][3] This application note details a highly effective two-stage synthesis that leverages this biological strategy. The first stage is the enantioselective synthesis of the key intermediate, (+)-pinoresinol, using a dirigent protein from Forsythia intermedia. The second stage is the straightforward O-methylation of (+)-pinoresinol to afford this compound.
Overall Synthetic Pathway
The chemoenzymatic synthesis of this compound is a two-step process starting from the readily available precursor, coniferyl alcohol.
Caption: Overall workflow for the chemoenzymatic synthesis of this compound.
Data Summary
The following tables summarize the reaction parameters and expected outcomes for the key steps in the synthesis of this compound.
Table 1: Biocatalytic Synthesis of (+)-Pinoresinol
| Parameter | Description |
| Starting Material | Coniferyl Alcohol |
| Key Reagents | Dirigent Protein (Forsythia intermedia), Laccase (Trametes versicolor) |
| Solvent/Medium | Aqueous Buffer (e.g., 0.2 M Phosphate Buffer) |
| Optimal pH | 6.0 - 6.6 |
| Optimal Temperature | 35 °C |
| Oxidant | O₂ (from air) |
| Product | (+)-Pinoresinol |
| Enantiomeric Excess (ee) | >95% |
| Yield | Moderate to High (dependent on enzyme activity and reaction conditions) |
Table 2: Chemical Synthesis of this compound
| Parameter | Description |
| Starting Material | (+)-Pinoresinol |
| Key Reagents | Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone (anhydrous) |
| Temperature | Reflux (approx. 56 °C) |
| Product | This compound |
| Yield | High (>90%) |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (+)-Pinoresinol
This protocol describes the biocatalytic oxidative coupling of coniferyl alcohol. The key to success is the activity of the dirigent protein and the laccase.
Mechanism Overview:
Caption: Dirigent protein-mediated synthesis of (+)-pinoresinol.
Materials:
-
Coniferyl alcohol
-
Dirigent protein from Forsythia intermedia (purified from natural source or recombinantly expressed)
-
Laccase from Trametes versicolor
-
0.2 M Phosphate buffer (pH 6.6)
-
Ethyl acetate
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flask open to the air, dissolve coniferyl alcohol in 0.2 M phosphate buffer (pH 6.6) to a final concentration of approximately 0.2-0.5 mmol dm⁻³.[4][5] Note: Coniferyl alcohol has poor water solubility; a co-solvent like acetone (up to 10-20% v/v) can be used, although enzyme activity should be optimized.[5]
-
Enzyme Addition: Add the purified dirigent protein and the laccase to the reaction mixture. The optimal concentration of each enzyme should be determined empirically but typically ranges from 0.1 to 1.0 mg/mL.[6]
-
Reaction: Stir the mixture vigorously at 35 °C for 4-24 hours to ensure sufficient aeration.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, terminate the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous mixture three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (+)-pinoresinol by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound from (+)-Pinoresinol
This protocol details the exhaustive methylation of the two phenolic hydroxyl groups of (+)-pinoresinol.
Materials:
-
(+)-Pinoresinol
-
Dimethyl sulfate (DMS) - Caution: Highly Toxic and Carcinogenic. Handle only in a fume hood with appropriate personal protective equipment.
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetone
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of (+)-pinoresinol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (approx. 3.0-4.0 eq).
-
Addition of Methylating Agent: Add dimethyl sulfate (approx. 2.5-3.0 eq) dropwise to the stirred suspension at room temperature.[2][7]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching: Cool the reaction to room temperature. Carefully quench any excess DMS by the slow addition of 1 M NaOH solution while stirring vigorously for 1 hour.
-
Workup: Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude this compound.
-
Purification: If necessary, the product can be further purified by recrystallization or flash column chromatography to yield pure this compound.
Conclusion
This chemoenzymatic protocol provides a highly efficient and stereoselective pathway for the synthesis of this compound. By mimicking nature's strategy for the critical bond-forming and stereochemistry-defining step, this method overcomes the primary challenge of controlling stereoisomerism. The subsequent chemical methylation is a robust and high-yielding transformation. This approach is suitable for producing enantiomerically pure this compound for further investigation in pharmacological and drug development settings.
References
- 1. scispace.com [scispace.com]
- 2. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 4. Oxidation of Coniferyl Alcohol Catalyzed by Laccases from Trametes versicolor [pubmed.ncbi.nlm.nih.gov]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. researchgate.net [researchgate.net]
- 7. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
Application Note: Extraction and Purification of (+)-Eudesmin from Magnolia fargesii
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the extraction, isolation, and purification of (+)-eudesmin, a bioactive lignan, from the flower buds of Magnolia fargesii. The methodologies described herein are compiled from published research and are intended to guide researchers in obtaining high-purity this compound for further studies.
Introduction
This compound is a lignan found in various Magnolia species, including Magnolia fargesii. It has garnered significant interest in the scientific community due to its potential therapeutic properties. Research has indicated that eudesmin exhibits a range of biological activities. The isolation of pure this compound is a critical step for in-depth pharmacological evaluation and potential drug development. This protocol outlines a robust method for its extraction and purification.
Experimental Protocols
I. Extraction of Crude Lignan Mixture
This protocol details two effective methods for the initial extraction of a crude lignan mixture from dried Magnolia fargesii flower buds.
Method A: Methanol Extraction followed by Liquid-Liquid Partitioning
-
Grinding: Grind dried flower buds of Magnolia fargesii to a fine powder to increase the surface area for solvent extraction.
-
Maceration: Submerge the powdered plant material in methanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Extraction: Allow the mixture to macerate for 24 hours with occasional agitation. Repeat the extraction process three times with fresh methanol to ensure exhaustive extraction.
-
Filtration and Concentration: After each extraction, filter the mixture to separate the solvent from the plant debris. Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Solvent Partitioning: Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with n-hexane to remove nonpolar compounds, followed by chloroform to extract the lignan-rich fraction[1]. The n-butanol and remaining aqueous fractions can be stored for further analysis of other compounds.
-
Drying: Dry the chloroform fraction over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude lignan-enriched extract.
Method B: Aqueous Acetone Extraction and Ethyl Acetate Partitioning
-
Extraction: Extract the powdered flower buds of Magnolia fargesii with 70% aqueous acetone at room temperature. This can be done by maceration or sonication.
-
Filtration and Concentration: Filter the extract and remove the acetone under reduced pressure.
-
Partitioning: Partition the remaining aqueous solution with ethyl acetate. The ethyl acetate phase will contain the lignans.
-
Drying and Concentration: Dry the ethyl acetate phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude extract.
II. Purification of this compound
The crude lignan extract obtained from either of the above methods can be further purified using chromatographic techniques to isolate this compound.
A. Silica Gel Column Chromatography (Initial Purification)
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with a nonpolar solvent such as n-hexane.
-
Sample Loading: Dissolve the crude lignan extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of n-hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient could be from 100:0 to 0:100 (n-hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard. Evaporate the solvent from the pooled fractions to obtain a partially purified eudesmin-rich fraction.
B. Preparative High-Performance Liquid Chromatography (Final Purification)
-
System Preparation: Use a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase for the separation of lignans is a gradient of methanol and water or acetonitrile and water.
-
Sample Preparation: Dissolve the eudesmin-rich fraction obtained from column chromatography in the initial mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute with a suitable gradient program. The specific gradient will depend on the column dimensions and the complexity of the sample.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time of a pure standard.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Drying: Evaporate the solvent from the pure fraction to obtain crystalline this compound.
III. Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded and compared with published data for this compound.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated compound.
Data Presentation
The following table summarizes the quantitative data related to the extraction and composition of this compound from Magnolia fargesii.
| Parameter | Value | Reference |
| Plant Material | Flower buds of Magnolia fargesii | [1] |
| Initial Extraction Solvent | Methanol or 70% Aqueous Acetone | [1] |
| Lignan-rich Fraction Solvent | Chloroform or Ethyl Acetate | [1] |
| This compound Content in a Standardized Ethanol Extract (NDC-052) | 4.1% | [2] |
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Lignans Isolated From Flower Buds of Magnolia fargesii Attenuate Airway Inflammation Induced by Cigarette Smoke in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofurofuranoid Lignans, Eudesmin, Fargesin, Epimagnolin A, Magnolin, and Yangambin Inhibit UDP-Glucuronosyltransferase 1A1 and 1A3 Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (+)-Eudesmin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical quantification of (+)-Eudesmin, a lignan with various reported biological activities, including anti-inflammatory and anti-tumor effects. The methods described herein are essential for quality control, pharmacokinetic studies, and mechanism of action investigations involving this compound.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of this compound in different matrices, such as plant extracts and biological fluids. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Summary of Analytical Methods for Lignan Quantification
The following table summarizes typical validation parameters for the quantification of lignans, including this compound, using various analytical techniques. It is important to note that these values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions. Method validation according to ICH guidelines is crucial for ensuring data reliability.[1][2]
| Parameter | HPLC-UV[3] | GC-MS/MS[4] | LC-MS/MS[5] | qNMR[3][6] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.9963 | Essentially Linear[7] |
| Linear Range | 0.20–50.00 µg/mL | 0.10–10.00 μg ml−1 | 0.500–500 ng/mL | Wide Dynamic Range (e.g., 5000:1) |
| LOD | 0.09–0.18 μg/mL | - | - | < 10 µM |
| LOQ | 0.30–0.60 μg/mL | - | 0.500 ng/mL | Dependent on accuracy and time |
| Accuracy (% Recovery) | 85.97% to 108.11% | 80.23–115.41 % | ±8.2% (bias) | High |
| Precision (RSD) | Intra-day: 2.34–3.77%Inter-day: 3.04–4.96% | Intra-day: ≤ 12.03 %Inter-day: ≤ 11.34 % | Intra-day: ≤5.3%Inter-day: ≤5.6% | High |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification and to minimize matrix effects.[8][9] The choice of method depends on the sample matrix and the analytical technique.
Protocol 1: Extraction from Herbal Medicine (e.g., Magnoliae Flos) [3]
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample.
-
Add 50 mL of methanol to the sample.
-
Perform ultrasonic extraction for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
Replenish the lost weight with methanol.
-
-
Filtration: Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.
Protocol 2: Solid Phase Extraction (SPE) for Biological Fluids [10]
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated biological sample (e.g., plasma, urine) onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute this compound with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely available method for the quantification of this compound in herbal extracts.
Protocol 3: HPLC-UV Quantification of this compound in Magnoliae Flos [3]
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: ODS C18 column (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and water containing 1% acetic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.
Experimental Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for non-volatile compounds.
Protocol 4: GC-MS/MS Quantification of Lignans (Adaptable for this compound) [4][11]
-
Instrumentation: GC system coupled with a triple quadrupole mass spectrometer (GC-MS/MS).
-
Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ions for this compound need to be determined.
-
Sample Preparation: Dissolve the extract in a suitable volatile solvent like hexane.
-
Quantification: Use an internal standard and create a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices.[5][12]
Protocol 5: LC-MS/MS Bioanalysis of this compound
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MS Mode: MRM. The precursor ion would be [M+H]⁺ for this compound (m/z 419.2), and product ions would need to be determined by infusion of a standard.
-
Quantification: Use an isotopically labeled internal standard for best accuracy and construct a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a calibration curve of the same compound, by using a certified internal standard.[3][6][7]
Protocol 6: 1H-qNMR for this compound Quantification
-
Sample Preparation:
-
Accurately weigh a specific amount of the dried extract containing this compound.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum under quantitative conditions. This includes:
-
A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.
-
A calibrated 90° pulse.
-
A sufficient number of scans for an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Calculation:
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the standard
-
Signaling Pathways Involving this compound
This compound has been shown to exert its biological effects through the modulation of various cellular signaling pathways.
Mitochondria-Mediated Apoptosis in Cancer Cells
In lung cancer cells, this compound has been reported to induce apoptosis through a mitochondria-mediated pathway involving the Akt/JNK signaling cascade.
Inhibition of NF-κB Signaling Pathway
The anti-inflammatory effects of this compound and similar lignans are often attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. currentscience.info [currentscience.info]
- 3. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. scispace.com [scispace.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Multicomponent Traditional Herbal Medicine by HPLC–MS and Electron and Light Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diosmin suppresses the proinflammatory mediators in lipopolysaccharide-induced RAW264.7 macrophages via NF-κB and MAPKs signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: HPLC Method for the Quantitative Analysis of (+)-Eudesmin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive and detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (+)-Eudesmin, a lignan found in various plant species with potential therapeutic properties. The described protocol is designed to be a reliable and robust method for the determination of this compound in complex matrices such as plant extracts.
Introduction
This compound is a furofuran lignan that has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. Accurate and precise quantification of this compound in plant materials and pharmaceutical formulations is crucial for quality control, standardization, and advancing research into its therapeutic applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for the analysis of such compounds.[1][2][3] This document outlines a detailed HPLC method, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate the accurate analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general method for the solvent extraction of this compound from dried and powdered plant material, such as the bark of Magnolia species.[2][4]
Materials and Reagents:
-
Dried and finely powdered plant material
-
Methanol (HPLC grade) or Ethanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Solvent Addition: Add 20 mL of 80% methanol (or ethanol) in water to the flask.
-
Extraction: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction (Optional but Recommended): To ensure complete extraction, repeat the extraction process (steps 2-5) on the remaining plant residue with another 20 mL of the extraction solvent. Combine the supernatants.
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5.0 mL) of the mobile phase (see section 2.2).
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Method for this compound Analysis
This section details the instrumental parameters for the chromatographic separation and quantification of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 70% B (linear gradient)20-25 min: 70% B (isocratic)25-30 min: 70% to 30% B (linear gradient)30-35 min: 30% B (isocratic, for re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm and 280 nm |
Quantitative Data Summary
The following table summarizes representative validation parameters for the HPLC analysis of lignans, which can be expected for a validated this compound method. These values are based on published data for structurally similar compounds.[5][6][7]
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.999[5][6] |
| Linear Range (µg/mL) | 0.5 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.08 - 0.29[6] |
| Limit of Quantification (LOQ) (µg/mL) | 0.27 - 0.95[6] |
| Precision (RSD %) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Retention Time (min) | Dependent on the specific column and conditions, but should be consistent. |
Visualizations
Diagram 1: Experimental Workflow for HPLC Analysis of this compound
References
- 1. Using Lignans from Magnolia officinalis Bark in the Assessment of the Quality of Dietary Supplements—The Application of 1H NMR and HPLC-DAD [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound from the stem bark of magnolia kobus DC. var. borealis Sarg. on neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (+)-Eudesmin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo administration of (+)-Eudesmin, a lignan with demonstrated therapeutic potential. The following protocols and data are intended to facilitate reproducible preclinical research.
Overview of this compound
This compound is a lignan found in various plant species and has been investigated for its diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. Its mechanism of action involves the modulation of key signaling pathways, primarily inducing apoptosis in cancer cells through the mitochondria-mediated pathway.
Physicochemical Properties and Solubility
A critical aspect of in vivo studies is the appropriate formulation of the test compound. This compound is a poorly water-soluble compound, necessitating the use of specific vehicles for effective administration.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | [1][2] |
Note: Further solubility studies in other pharmaceutically relevant vehicles are recommended for developing alternative formulations.
Recommended In Vivo Dosages
The selection of an appropriate dose is crucial for observing therapeutic effects while minimizing toxicity. The following dosages have been reported in murine models.
Table 2: Reported In Vivo Dosages of Eudesmin
| Animal Model | Administration Route | Dosage Range | Study Context | Source |
| Mice | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Anticonvulsant effects | [3] |
| Nude Mice | Oral (p.o.) | 10, 20, 40 mg/kg | Anti-tumor (lung cancer) | [4][5] |
Experimental Protocols
Oral Administration Protocol (Oral Gavage)
This protocol is designed for the oral delivery of this compound to mice. Given its poor water solubility, a suspension in a suitable vehicle is recommended. Common vehicles for oral gavage of hydrophobic compounds include corn oil, carboxymethylcellulose (CMC), and Tween 80.[5][6]
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water with 0.1% (v/v) Tween 80
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer until fully dissolved. This may take several hours.
-
Add 0.1 mL of Tween 80 to the CMC solution and continue stirring until a homogenous mixture is achieved.
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose, the number of animals, and the dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the calculated amount of this compound powder.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension. Alternatively, a homogenizer can be used for this step.
-
Continuously stir the final suspension using a magnetic stirrer during the dosing procedure to maintain homogeneity.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
Parenteral Administration Protocol (Intraperitoneal Injection)
For systemic administration, intraperitoneal injection is a common route. A solution or a fine suspension can be used.
Materials:
-
This compound
-
Vehicle: A mixture of DMSO and sterile saline (e.g., 10% DMSO in 0.9% saline)
-
Sterile saline (0.9% w/v NaCl)
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mg/mL).
-
Calculate the required volume of the stock solution and the final volume of the dosing solution based on the desired dose and an injection volume of 5-10 mL/kg.
-
On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentration. Ensure the final concentration of DMSO is well-tolerated by the animals (typically ≤10%). For instance, for a 10 mg/kg dose in a 10 mL/kg injection volume, the final concentration would be 1 mg/mL.
-
Vortex the solution to ensure it is well-mixed.
-
-
Administration:
-
Restrain the mouse, exposing the lower abdominal quadrant.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Insert the needle into the peritoneal cavity at a shallow angle and inject the solution.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to induce apoptosis in cancer cells primarily through the mitochondria-mediated intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases. Furthermore, the Akt/JNK signaling pathway has been identified as a key regulator in this process.
Caption: Mitochondria-mediated apoptosis induced by this compound.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of this compound in a xenograft tumor model is outlined below.
References
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticonvulsant and Sedative Effects of Eudesmin isolated from Acorus tatarinowii on mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Eudesmin in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Eudesmin, a lignan found in various plants, has demonstrated significant neuroprotective properties in preclinical research. These notes provide a summary of its effects and detailed protocols for investigating its potential as a therapeutic agent for neurodegenerative diseases. This document outlines the methodologies to assess the efficacy of this compound in cellular models of Alzheimer's and Parkinson's disease, focusing on its ability to mitigate neurotoxicity, preserve synaptic function, and modulate key signaling pathways.
Neuroprotective Effects of this compound
This compound has been shown to exert neuroprotective effects in various in vitro models of neurodegenerative diseases. Key findings from the literature are summarized below.
Attenuation of Amyloid-β (Aβ) Oligomer-Induced Toxicity
In cellular models relevant to Alzheimer's disease, this compound has been observed to protect against the neurotoxic effects of amyloid-β oligomers (AβOs). Studies have shown that pretreatment with this compound can significantly increase the viability of neuronal cells exposed to AβOs.[1][2] For instance, in PC12 cells and primary cortical neurons, AβOs (0.5µM) were found to reduce cell viability by 36% and 42%, respectively.[1] Treatment with 30 nM this compound was able to counteract this toxicity, leading to a 25.4% increase in viability in PC12 cells.[1]
One of the proposed mechanisms for this neuroprotection is the direct interaction of this compound with the Aβ aggregation process.[1][3] It has been shown to alter the aggregation kinetics of Aβ, thereby reducing the formation of toxic oligomeric species.[1]
Protection Against 6-Hydroxydopamine (6-OHDA)-Induced Cytotoxicity
In a cellular model of Parkinson's disease, this compound demonstrated protective effects against the neurotoxin 6-hydroxydopamine (6-OHDA).[4][5] Pretreatment of SH-SY5Y neuroblastoma cells with this compound at concentrations ranging from 1 to 50 µM significantly attenuated the cell death induced by 35 µM 6-OHDA.[4][5] This was evidenced by both increased cell viability in MTT assays and reduced lactate dehydrogenase (LDH) release.[4][5]
Preservation of Synaptic Integrity and Function
A critical aspect of neuroprotection is the preservation of synapses. Research has shown that this compound helps maintain synaptic structure and function in the presence of neurotoxic insults. In primary hippocampal neurons exposed to AβOs, 30 nM this compound was found to preserve the levels of the presynaptic protein SV2.[1][3] This was confirmed through both immunofluorescence and western blot analyses, where AβOs caused a 34.5% decrease in SV2 immunoreactivity, a deficit that was prevented by this compound treatment.[1]
Furthermore, this compound was shown to sustain the frequency of cytosolic Ca2+ transients in neurons challenged with AβOs, indicating a preservation of synaptic function.[1][3]
Modulation of Nitrosative Stress
This compound has also been implicated in the modulation of nitrosative stress. In the 6-OHDA model, high concentrations of this compound (10-50 µM) were found to significantly attenuate nitric oxide (NO) levels.[4][5] This suggests that part of its neuroprotective mechanism may involve the regulation of NO production, a key mediator of neuronal damage in neuroinflammatory and neurodegenerative conditions.
Data Presentation
Table 1: Neuroprotective Efficacy of this compound Against Aβ-Induced Toxicity
| Cell Line | Toxin & Concentration | This compound Concentration | Assay | Outcome | Reference |
| PC12 | AβOs (0.5µM) | 1, 3, 10, 30, 100, 300 nM | MTT | 30 nM increased viability by 25.4% | [1] |
| Cortical Neurons | AβOs (0.5µM) | 1, 3, 10, 30, 100, 300 nM | MTT | 30 nM showed significant neuroprotection | [1] |
| Hippocampal Neurons | AβOs (0.5µM) | 30 nM | Immunofluorescence (SV2) | Prevented the 34.5% decrease in SV2 levels | [1] |
| Hippocampal Neurons | AβOs (0.5µM) | 30 nM | Western Blot (SV2) | Preserved SV2 protein expression | [1] |
| Hippocampal Neurons | AβOs (0.5µM) | 30 nM | Calcium Imaging | Restored the frequency of cytosolic Ca2+ transients | [1] |
Table 2: Neuroprotective Efficacy of this compound Against 6-OHDA-Induced Toxicity
| Cell Line | Toxin & Concentration | This compound Concentration | Assay | Outcome | Reference |
| SH-SY5Y | 6-OHDA (35µM) | 1, 2.5, 5, 10, 20, 50 µM | MTT | Markedly prevented toxicity (P < 0.05) | [4][5] |
| SH-SY5Y | 6-OHDA (35µM) | 1, 2.5, 5, 10, 20, 50 µM | LDH | Suppressed LDH release (P < 0.01) | [4][5] |
| SH-SY5Y | 6-OHDA (35µM) | 10, 20, 50 µM | Nitric Oxide | Markedly attenuated NO levels (P < 0.01) | [4][5] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
PC12 cells: Maintain in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
SH-SY5Y cells: Culture in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.
-
Primary Hippocampal/Cortical Neurons: Isolate from embryonic day 18 mouse brains and culture in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
-
Treatment Paradigm:
-
Plate cells at an appropriate density in 96-well or other suitable culture plates.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Introduce the neurotoxin (e.g., AβOs or 6-OHDA) and co-incubate for the desired duration (typically 24 hours).
-
Include appropriate controls: untreated cells, cells treated with vehicle, cells treated with toxin alone, and cells treated with this compound alone.
-
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
2. LDH (Lactate Dehydrogenase) Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Protocol:
-
After the treatment period, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves transferring the supernatant to a new plate and adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubate at room temperature for 20-30 minutes, protected from light.
-
Add a stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate LDH release relative to control and toxin-treated wells.
-
Immunofluorescence for Synaptic Markers
This technique is used to visualize and quantify the expression and localization of synaptic proteins.
-
Protocol:
-
Culture primary neurons on coverslips.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-SV2, anti-MAP2) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on slides with a mounting medium containing DAPI.
-
Visualize using a confocal microscope and quantify fluorescence intensity using software like ImageJ.
-
Western Blotting
This method is used to detect and quantify the levels of specific proteins.
-
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody (e.g., anti-SV2, anti-β-actin) overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
-
Calcium Imaging
This technique measures intracellular calcium dynamics, a key indicator of neuronal activity.
-
Protocol:
-
Culture neurons on glass-bottom dishes.
-
After treatment, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 30-45 minutes at 37°C.
-
Wash the cells with imaging buffer (e.g., HBSS).
-
Acquire fluorescence images using a live-cell imaging microscope.
-
Record spontaneous calcium transients over a period of time (e.g., 200 seconds).
-
Analyze the frequency and amplitude of calcium spikes using appropriate software.
-
Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide by quantifying its stable end products, nitrite and nitrate.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use a Griess reagent-based colorimetric assay kit.
-
Typically, the protocol involves the enzymatic conversion of nitrate to nitrite, followed by the addition of Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
This reaction forms a colored azo compound.
-
Measure the absorbance at ~540 nm.
-
Calculate the NO concentration based on a standard curve.
-
Visualizations
Caption: this compound's mechanism against Aβ toxicity.
Caption: this compound's mechanism against 6-OHDA toxicity.
Caption: General workflow for assessing neuroprotection.
References
- 1. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of verbenalin and this compound against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (+)-Eudesmin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (+)-eudesmin.
Frequently Asked Questions (FAQs)
Q1: What are the common sources for isolating this compound?
This compound is a lignan naturally found in various plant species. Common sources for its isolation include the flower buds and stem bark of plants from the Magnolia genus, such as Magnolia fargesii, Magnolia kobus, and Magnolia officinalis.[1][2][3]
Q2: What are the major challenges encountered during the purification of this compound?
The primary challenges in purifying this compound include:
-
Co-eluting impurities: Structurally similar lignans, such as magnolin and lirioresinol-B dimethylether, often co-elute with this compound during chromatographic separation.
-
Low yield: Suboptimal extraction and purification protocols can lead to significant loss of the target compound.
-
Degradation: this compound may be susceptible to degradation under certain conditions, such as exposure to harsh pH, high temperatures, or specific solvents, impacting the overall yield and purity.
-
Crystallization difficulties: Obtaining high-quality crystals of this compound can be challenging and requires careful selection of solvents and precise control of conditions.
Troubleshooting Guide
Chromatography Issues
Q3: My this compound peak is showing significant tailing in reversed-phase HPLC. What could be the cause and how can I fix it?
Peak tailing is a common issue in chromatography and can be caused by several factors. Here are some potential causes and solutions:
| Potential Cause | Solution |
| Secondary Interactions | The stationary phase may have unreacted silanol groups that interact with the analyte. Try using a column with end-capping or add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample. |
| Column Contamination | The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent, like isopropanol or a high percentage of acetonitrile. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the pH of the mobile phase to suppress the ionization of this compound. |
Q4: I am observing co-elution of this compound with other lignans. How can I improve the separation?
Co-elution of structurally similar compounds is a frequent challenge. Consider the following strategies to enhance resolution:
| Strategy | Details |
| Optimize Mobile Phase | Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity. You can also try a ternary solvent system. |
| Adjust Gradient | A shallower gradient can improve the separation of closely eluting peaks. |
| Change Stationary Phase | If optimizing the mobile phase is insufficient, switch to a column with a different selectivity. For example, a phenyl-hexyl or a biphenyl column might offer different interactions compared to a standard C18 column. |
| Modify Temperature | Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction, which can sometimes improve separation. |
| Preparative HPLC | For isolation, preparative HPLC with a high-resolution column is a powerful technique to separate closely related compounds. |
Low Yield and Degradation
Q5: My final yield of this compound is very low. What are the potential reasons and how can I improve it?
Low recovery can occur at various stages of the purification process. Here’s a checklist to troubleshoot this issue:
| Stage | Potential Issue | Recommendation |
| Extraction | Incomplete extraction from the plant material. | Ensure the plant material is finely powdered. Use an appropriate solvent system (e.g., 70% ethanol) and consider multiple extraction cycles. |
| Chromatography | Irreversible adsorption onto the column or loss during fraction collection. | Check for compound stability on silica gel. Ensure accurate fraction collection based on a well-resolved chromatogram. |
| Solvent Evaporation | Degradation due to excessive heat during solvent removal. | Use a rotary evaporator at a controlled, lower temperature. For small volumes, a gentle stream of nitrogen can be used. |
| Crystallization | Incomplete crystallization or loss in the mother liquor. | Optimize the solvent system and cooling rate. Concentrate the mother liquor to attempt a second crop of crystals. |
Q6: How can I assess the stability of this compound during purification and storage?
To assess the stability of this compound, a stability-indicating HPLC method should be developed. This involves subjecting a purified sample to forced degradation studies under various stress conditions.[4][5][6][7]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8 hours. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Dry heat at 105°C for 24 hours. |
| Photodegradation | Expose to UV light (254 nm) for 24 hours. |
The HPLC method is considered stability-indicating if it can resolve the intact this compound peak from all the degradation product peaks.
Crystallization Issues
Q7: I am having trouble crystallizing my purified this compound. What should I do?
Crystallization requires careful optimization of several factors. If spontaneous crystallization does not occur, try the following techniques:
| Technique | Description |
| Solvent Selection | The ideal solvent is one in which this compound is soluble when hot but sparingly soluble when cold. Common solvents for crystallization of natural products include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof.[8] |
| Slow Evaporation | Dissolve the compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation. |
| Slow Cooling | Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.[9] |
| Vapor Diffusion | Place a concentrated solution of this compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which this compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.[10] |
| Seeding | If you have a few seed crystals, adding them to a supersaturated solution can initiate crystallization. |
| Scratching | Scratching the inside of the glass container with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.[9] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Magnolia officinalis
-
Extraction:
-
Air-dry and powder the stem bark of Magnolia officinalis.
-
Extract the powdered bark (e.g., 25 kg) with 70% ethanol under reflux three times.[11]
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a suspension.
-
-
Acid-Base Partitioning:
-
Adjust the pH of the suspension to 1 with HCl and partition with chloroform to remove non-basic compounds.
-
The aqueous layer, containing lignans and other polar compounds, is retained.
-
-
Column Chromatography (Silica Gel):
-
Neutralize the aqueous extract and concentrate it to a smaller volume.
-
Adsorb the concentrated extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
Protocol 2: Preparative HPLC for High-Purity this compound
-
Sample Preparation:
-
Combine and concentrate the this compound-rich fractions from the initial column chromatography.
-
Dissolve the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a suitable percentage of B (e.g., 40%) and increase to elute this compound, followed by a column wash with a higher percentage of B. The exact gradient should be optimized based on analytical HPLC. |
| Flow Rate | 4-5 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | Dependent on column size and sample concentration. |
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Protocol 3: Crystallization of this compound
-
Solvent Selection:
-
Based on solubility tests, a mixture of ethanol and water or ethyl acetate and hexane is often effective for lignans.
-
-
Procedure:
-
Dissolve the purified this compound from preparative HPLC in a minimal amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight.
-
Collect the resulting crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Postulated inhibitory effect of this compound on the Wnt signaling pathway.
References
- 1. Effects of this compound from the stem bark of magnolia kobus DC. var. borealis Sarg. on neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and Biological Activity of Lignanoids from Magnolia officinalis Rehder & E.H.Wilson Residual Waste Biomass Using Deep Eutectic Solvents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasm.com [pharmasm.com]
- 8. iscientific.org [iscientific.org]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. unifr.ch [unifr.ch]
- 11. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Eudesmin Synthesis
Welcome to the technical support center for the synthesis of (+)-Eudesmin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the synthesis of this bioactive lignan.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound and other furofuran lignans include precursors that can form the C6-C3 (phenylpropanoid) units. Key starting points in published syntheses often involve the oxidative dimerization of coniferyl alcohol derivatives. Other approaches may utilize commercially available aromatic aldehydes like piperonal or syringaldehyde, which are then elaborated to form the lignan backbone.
Q2: What is the key reaction in the synthesis of the furofuran lignan core?
A2: The formation of the central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, characteristic of this compound, is typically achieved through an oxidative coupling of two phenylpropanoid units. This biomimetic step mimics the natural biosynthetic pathway and is crucial for establishing the core structure. Stereocontrol during this and subsequent steps is a significant challenge in achieving the desired (+)-enantiomer.
Q3: I am observing a low yield in the oxidative coupling step. What are the potential causes?
A3: Low yields in the oxidative coupling reaction can stem from several factors. The choice of oxidizing agent is critical, with reagents like ferric chloride (FeCl₃) or enzymatic systems (e.g., laccase/O₂, peroxidase/H₂O₂) being commonly used. Reaction conditions such as solvent, temperature, and pH can significantly influence the reaction's efficiency and selectivity. The formation of undesired side products through alternative coupling pathways (e.g., β-5, β-O-4 linkages instead of the desired β-β linkage) is a common issue that reduces the yield of the target furofuran lignan.
Q4: How can I purify the final this compound product?
A4: Purification of synthetic this compound typically involves chromatographic techniques. Flash column chromatography is a standard method for separating the target compound from reaction byproducts and unreacted starting materials. The choice of solvent system (eluent) is crucial for achieving good separation. High-performance liquid chromatography (HPLC) can be employed for final purification to achieve high purity. Recrystallization from a suitable solvent system may also be an effective final purification step.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on a common synthetic route involving the oxidative dimerization of a coniferyl alcohol derivative followed by further modifications.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the furofuran lignan core during oxidative coupling | - Inefficient oxidizing agent.- Suboptimal reaction conditions (solvent, temperature, pH).- Formation of multiple side products (e.g., different linkage types).- Low concentration of the radical intermediate. | - Experiment with different oxidizing agents (e.g., FeCl₃, laccase, peroxidase).- Optimize reaction parameters. For enzymatic reactions, ensure the pH is optimal for enzyme activity.- Employ a "slow addition" method for the substrate to maintain a low, steady concentration of the radical, which can favor the desired β-β coupling.- Consider using a template or directing group to enhance the selectivity of the coupling reaction. |
| Formation of a mixture of stereoisomers | - Lack of stereocontrol in the key bond-forming reactions.- Racemization during the reaction or workup. | - Utilize a chiral catalyst or auxiliary to induce enantioselectivity in the key cyclization step.- Employ a chiral starting material that will direct the stereochemistry of subsequent transformations.- Carefully control the reaction temperature and pH to minimize racemization. |
| Incomplete reaction during a functional group transformation (e.g., methylation, reduction) | - Inactive or insufficient reagent.- Presence of impurities that poison the catalyst or react with the reagent.- Steric hindrance around the reaction site. | - Ensure the reagent is fresh and used in an appropriate stoichiometric amount.- Purify the intermediate product before proceeding to the next step to remove any interfering impurities.- If steric hindrance is an issue, consider using a less bulky reagent or a different synthetic route that avoids the hindered transformation. |
| Difficulty in purifying the final product | - Co-elution of the product with impurities during chromatography.- Product is an oil and does not crystallize easily. | - Optimize the chromatographic conditions by screening different solvent systems for flash chromatography or HPLC.- If the product is an oil, try to form a solid derivative (e.g., an ester or a salt) that may be easier to crystallize and purify. The original compound can then be regenerated.- Consider preparative thin-layer chromatography (prep-TLC) for small-scale purifications if column chromatography is ineffective. |
Experimental Protocols
The following is a generalized experimental protocol for a key step in a potential synthesis of a furofuran lignan, illustrating the level of detail required. Note: This is a representative procedure and may need to be adapted based on the specific substrate and desired product.
Protocol: Oxidative Coupling of a Coniferyl Alcohol Derivative
-
Preparation of Reaction Mixture: A solution of the coniferyl alcohol derivative (1 equivalent) in a suitable solvent (e.g., acetone/water, methanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Initiation of Reaction: A solution of the oxidizing agent (e.g., ferric chloride, 2-3 equivalents) in the same solvent is added dropwise to the stirred solution of the coniferyl alcohol derivative over a period of 1-2 hours at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spot indicates the completion of the reaction.
-
Workup: Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of a reducing agent (e.g., sodium thiosulfate if an oxidizing agent like iodine was used). The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired furofuran lignan.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow diagram for troubleshooting common issues in a chemical synthesis process.
Signaling Pathway of Lignan Biosynthesis
Caption: Simplified biosynthetic pathway leading to the formation of furofuran lignans like this compound.
Technical Support Center: Optimizing (+)-Eudesmin Stability in Solution
Welcome to the technical support center for (+)-Eudesmin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide
Unexpected degradation of this compound can compromise experimental results. The following table outlines common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Loss of this compound concentration over a short period in neutral or basic solutions. | pH-mediated degradation: Lignans can be susceptible to degradation in alkaline conditions.[1] | - Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6).- Use a buffered solution to maintain a stable pH.[2] |
| Discoloration or precipitation of the solution upon exposure to light. | Photodegradation: Lignans can be sensitive to light, leading to the formation of oxidation products.[3][4] | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[4]- Conduct experiments under low-light conditions whenever possible. |
| Gradual decrease in potency when solutions are stored at room temperature or higher. | Thermal degradation: Although many lignans are relatively heat-stable, elevated temperatures can accelerate degradation over time.[5][6] | - Store stock and working solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.- For experiments at elevated temperatures, minimize the duration of exposure.[7] |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Oxidative degradation: Dissolved oxygen or the presence of oxidizing agents can lead to the degradation of phenolic compounds like lignans.[8] | - Use degassed solvents for solution preparation.- Consider adding antioxidants to the solution if compatible with the experimental design.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| This compound precipitates out of solution. | Poor solubility or solvent evaporation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, or solvent evaporation may have increased the concentration. | - Consult the solubility data to ensure an appropriate solvent and concentration are used.- Ensure containers are tightly sealed to prevent solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
For long-term storage, it is recommended to store this compound solutions at -20°C in a tightly sealed, light-protected container. For short-term storage (a few days), refrigeration at 2-8°C is generally sufficient. Lignans have been shown to be relatively stable during storage in various conditions, including deep-frozen states.
Q2: In which solvents is this compound soluble?
Based on available data, this compound is a white crystalline powder soluble in several organic solvents.[9] The following table provides a qualitative summary of its solubility.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Likely Soluble |
| Acetonitrile | Likely Soluble |
| Water | Sparingly Soluble / Insoluble |
Note: For aqueous experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous buffer. Be mindful of the final solvent concentration to avoid precipitation and potential cellular toxicity in biological assays.
Q3: How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is limited, lignans, in general, tend to be more stable in acidic to neutral conditions.[2] Alkaline conditions (high pH) can promote the degradation of some polyphenolic compounds.[1] It is advisable to maintain the pH of aqueous solutions below 7.
Q4: Is this compound sensitive to light?
Yes, photodegradation is a concern for lignans.[10] Exposure to UV or even ambient light can lead to the formation of degradation products.[3][4] It is crucial to protect solutions containing this compound from light.
Q5: What analytical methods are suitable for monitoring this compound stability?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach.[11][12] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (often with a small amount of acid like formic acid to improve peak shape) is a good starting point.[13][14][15] Detection is typically performed using a UV or photodiode array (PDA) detector.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][16][17] The goal is to achieve a target degradation of 5-20%.[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.[18]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for 2 hours in a water bath.[18]
-
After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute to the final concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate at 60°C for 2 hours.[18]
-
Cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.[18]
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound into a vial.
-
Place the vial in an oven at a controlled temperature (e.g., 70°C) for 24 hours.[18]
-
After heating, cool the sample and dissolve it in the solvent to the desired concentration.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., in a photostability chamber) for a defined period.
-
A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.[18]
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
The method should be able to separate the intact this compound peak from any degradation products.[12]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic degradation of lignin and lignin models, using titanium dioxide: the role of the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. sgs.com [sgs.com]
- 10. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of (+)-Eudesmin
Welcome to the technical support center for (+)-Eudesmin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a lignan compound characterized as a white crystalline powder. It is poorly soluble in water but is soluble in organic solvents such as methanol, ethanol, and Dimethyl Sulfoxide (DMSO)[1]. One supplier reports a solubility of 100 mg/mL in DMSO[2][3].
Q2: I am having trouble dissolving my this compound powder. What should I do?
A2: If you are experiencing difficulty dissolving this compound, especially for in vitro biological assays requiring aqueous buffers, direct dissolution in water is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO[2]. This stock solution can then be serially diluted to the final working concentration in your aqueous medium. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound.
-
Increase Final DMSO Concentration: A slightly higher percentage of DMSO in the final medium might keep the compound in solution. However, you must establish the tolerance of your specific cell line to the solvent by running a vehicle control experiment.
-
Use Gentle Agitation: When diluting, add the stock solution dropwise into the aqueous medium while gently vortexing or stirring to aid dispersion[2].
-
Warming the Solution: Gently warming the solution to 37°C may help improve solubility[2].
-
Explore Advanced Formulations: If precipitation persists, you may need to employ solubility enhancement techniques such as cyclodextrin complexation or solid dispersions. These methods are designed to improve the aqueous compatibility of lipophilic drugs[4][5][6][7][8][9][10][11][12].
Troubleshooting Guide: Solubility Enhancement Techniques
This guide provides an overview of common strategies to overcome the solubility challenges of this compound. For detailed procedures, refer to the Experimental Protocols section.
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the drug before dilution in an aqueous medium[10]. | Simple, quick, and suitable for initial in vitro screening. | Risk of precipitation upon dilution; potential for solvent toxicity in biological systems. |
| Cyclodextrin Inclusion Complexation | Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin (e.g., HP-β-CD), which has a hydrophilic exterior, thereby increasing aqueous solubility[5][13]. | Significant increase in aqueous solubility; reduction of solvent toxicity; can improve stability[14][15]. | Requires specific host-guest compatibility; preparation process is more involved than simple co-solvency. |
| Solid Dispersion | Dispersing this compound in a hydrophilic polymer matrix (e.g., Poloxamers, PEGs) at a solid state. This can reduce drug crystallinity and improve wettability and dissolution rate[11][16][17][18]. | Can lead to a significant increase in dissolution rate and bioavailability; suitable for oral dosage forms[4][16]. | The choice of carrier and preparation method is critical and requires optimization; potential for physical instability during storage. |
| Nanoparticle Formulation | Reducing the particle size of the drug to the nanometer range, which increases the surface-area-to-volume ratio, leading to enhanced dissolution rates and solubility[6][12][19]. | Dramatically increases surface area for dissolution; can improve bioavailability and allow for targeted delivery[12][20]. | Requires specialized equipment (e.g., homogenizers, sonicators); potential for particle aggregation requires careful formulation with stabilizers. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (Co-solvent Method)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL, which corresponds to 258.77 mM)[2].
-
Dissolution: Vortex the tube vigorously. If needed, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period to ensure complete dissolution[2].
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months[2].
-
Working Solution Preparation: For experiments, thaw an aliquot of the stock solution. Serially dilute it in your cell culture medium or buffer to the desired final concentration immediately before use. Ensure the final DMSO concentration is below the toxic threshold for your experimental system.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted from general methods for forming inclusion complexes with poorly soluble drugs[5].
-
Molar Ratio Calculation: Calculate the required amounts of this compound and a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), for a 1:1 molar ratio.
-
Mixing: Place the weighed this compound and HP-β-CD in a glass mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 45-60 minutes to form a paste of uniform consistency.
-
Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated.
-
Final Processing: Pulverize the dried complex into a fine powder using the mortar and pestle. Sieve the powder to ensure a uniform particle size.
-
Solubility Testing: The resulting powder can be directly dissolved in water or buffer to test for improved solubility compared to the pure compound.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on common techniques for creating solid dispersions to enhance the solubility of lignans and other hydrophobic compounds[4][16].
-
Component Selection: Choose a hydrophilic carrier. Poloxamer 407 has been shown to be effective for lignans[4]. A 1:4 drug-to-carrier ratio (w/w) is a common starting point.
-
Dissolution: Dissolve both the this compound and the chosen carrier (e.g., Poloxamer 407) in a suitable organic solvent, such as ethanol or methanol, in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of approximately 40°C until a thin, solid film is formed on the flask wall.
-
Final Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Collection and Processing: Scrape the solid dispersion from the flask. Pulverize and sieve the material to obtain a fine powder.
-
Dissolution Testing: Evaluate the dissolution properties of the solid dispersion powder in an aqueous medium and compare it to the dissolution of the pure this compound. Studies on other lignans have shown dissolution increases from 1.6- to 300-fold using this method[4].
Visualized Workflows and Pathways
References
- 1. Eudesmin [chembk.com]
- 2. glpbio.com [glpbio.com]
- 3. labsolu.ca [labsolu.ca]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. wjbphs.com [wjbphs.com]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceasia.org [scienceasia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Eudesmin dosage and administration refinement
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the dosage, administration, and potential troubleshooting for experiments involving (+)-Eudesmin.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for in vitro experiments with this compound?
A typical starting concentration for in vitro experiments ranges from 10 µM to 40 µM. For instance, in studies with lung cancer A549 cells, the half-maximal inhibitory concentration (IC50) was found to be 18.3 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What are the recommended dosages for in vivo studies in rodents?
For in vivo studies in mice, intraperitoneal (i.p.) injections of 5, 10, and 20 mg/kg have been used to investigate anticonvulsant and sedative effects. In a xenograft mouse model for lung cancer, oral administration of 10, 20, and 40 mg/kg daily for 28 days showed significant antitumor effects.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). A common method is to prepare a high-concentration stock solution in DMSO, which can then be diluted in culture medium for in vitro experiments or in an appropriate vehicle for in vivo administration. For detailed instructions, please refer to the Experimental Protocols section.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result |
| A549 (Lung Cancer) | MTT Assay | IC50 | 18.3 µM[1] |
| A549 (Lung Cancer) | Western Blot | Apoptosis Induction | 10, 20, 40 µM[1] |
In Vivo Dosage of this compound in Rodent Models
| Animal Model | Administration Route | Dosage | Observed Effect |
| Mouse | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Anticonvulsant & Sedative |
| Nude Mouse (Xenograft) | Oral | 10, 20, 40 mg/kg/day | Antitumor[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: In a sterile tube, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if precipitation occurs, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Handling: Acclimatize the mice to handling to minimize stress.
-
Dosage Calculation: Calculate the required volume of the this compound formulation based on the animal's body weight and the desired dose. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 20-22 gauge for adult mice). The length should be pre-measured from the corner of the mouse's mouth to the last rib.
-
Administration: Gently restrain the mouse and insert the gavage needle into the esophagus. Administer the solution slowly and steadily.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-administration.
Protocol 3: Intravenous (IV) Tail Vein Injection in Rats
-
Animal Restraint: Place the rat in a suitable restraint device to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.
-
Injection Site Preparation: Clean the injection site with an alcohol swab.
-
Needle Insertion: Using a 25-27 gauge needle, insert it into the vein at a shallow angle.
-
Injection: Slowly inject the calculated volume of the this compound solution. If swelling occurs, the needle is not in the vein and should be repositioned.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any adverse effects.
Signaling Pathways
This compound-Induced Apoptosis via Akt/JNK Pathway
This compound has been shown to induce mitochondria-mediated apoptosis in cancer cells. It achieves this by downregulating the phosphorylation of Akt, which in turn leads to the upregulation of phosphorylated JNK. This signaling cascade results in an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and activating caspase-9 and caspase-3, ultimately leading to apoptosis.
Caption: this compound induced apoptosis pathway.
Overview of this compound's Effect on mTOR/S6K1 Signaling
While the direct interaction is still under investigation, this compound has been observed to impair adipogenic differentiation through the inhibition of the S6K1 signaling pathway. This suggests an interaction upstream of S6K1, potentially at the level of mTORC1 or its activators.
Caption: Inhibition of S6K1 signaling by this compound.
Postulated Interaction of this compound with GABAergic Signaling
This compound exhibits sedative effects, which may be related to the upregulation of GABAA receptors and GAD65 expression. This suggests a potential positive allosteric modulation of GABAA receptors, leading to enhanced inhibitory neurotransmission.
Caption: this compound's influence on GABAergic signaling.
Troubleshooting Guides
In Vitro Experiments
Q: I am observing precipitation of this compound in my cell culture medium. What should I do?
-
A1: Check Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.
-
A2: Use a Surfactant: For stubborn solubility issues, consider using a non-ionic surfactant like Tween 80 or PEG400 in your formulation, though you must first validate its compatibility and lack of toxicity with your cell line.
-
A3: Serial Dilution: Prepare an intermediate dilution of your DMSO stock in a small volume of serum-free medium before adding it to the final culture volume. This can prevent the compound from "crashing out" of the solution.
-
A4: Pre-warm Medium: Ensure your culture medium is at 37°C before adding the this compound solution.
Q: My in vitro results with this compound are inconsistent. What could be the cause?
-
A1: Stock Solution Integrity: Repeated freeze-thaw cycles of your DMSO stock can lead to degradation or precipitation. Ensure you are using fresh aliquots for each experiment.
-
A2: Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
A3: Serum Lot Variability: If using fetal bovine serum (FBS), be aware that different lots can have varying compositions, potentially affecting experimental outcomes. It is advisable to test and reserve a large batch of a single FBS lot for a series of experiments.
In Vivo Experiments
Q: My animals are showing signs of toxicity after administration of this compound. What should I do?
-
A1: Dose Reduction: The observed toxicity may be dose-dependent. Perform a dose-response study to identify a more tolerable dose.
-
A2: Vehicle Control: Ensure you have a vehicle control group to confirm that the observed effects are due to this compound and not the administration vehicle.
-
A3: Monitor for Clinical Signs: Common signs of toxicity in rodents include weight loss, piloerection, hunched posture, and decreased activity. Establish clear humane endpoints for your study. A body weight loss of 5% can be an early indicator of pathological findings.[2]
-
A4: Refine Administration Technique: Improper injection technique (e.g., esophageal perforation during gavage or subcutaneous leakage during IV injection) can cause adverse effects. Ensure all personnel are properly trained.
Q: I am having difficulty with the intravenous injection of my this compound formulation. What are some common issues?
-
A1: Formulation Viscosity: If your formulation is too viscous, it can be difficult to inject and may cause embolism. You may need to adjust the concentration of your vehicle components.
-
A2: Vein Accessibility: Ensure proper warming of the tail to achieve adequate vasodilation.
-
A3: Injection Rate: Injecting too quickly can cause the vein to rupture. A slow and steady injection rate is crucial for successful IV administration.
References
Technical Support Center: (+)-Eudesmin In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with (+)-Eudesmin in in vivo experimental models. The information provided is based on currently available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the known in vivo side effects of this compound?
A1: Based on current research, this compound appears to have a favorable safety profile in preclinical in vivo models. A key study investigating the antitumor effects of this compound in mice found no obvious signs of toxicity. Specifically, oral administration of this compound at doses of 10, 20, and 40 mg/kg for 28 days did not cause any significant changes in the body weight of the mice compared to the control group[1]. While comprehensive toxicological studies are not extensively reported, the existing data suggests low toxicity at these therapeutic doses. However, it is important to note that PubChem lists a GHS hazard statement indicating that it may be "Harmful if swallowed"[2].
Q2: Are there any known drug-drug interactions with this compound?
A2: Research has shown that this compound can inhibit the activities of certain UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3, in human liver microsomes[3]. These enzymes are involved in the metabolism of a variety of drugs. Inhibition of these enzymes could potentially lead to drug-drug interactions by altering the metabolism of co-administered pharmaceuticals. Therefore, caution is advised when co-administering this compound with drugs that are substrates for UGT1A1 and UGT1A3.
Troubleshooting Guide: Proactive Monitoring for Potential Side Effects
Given the limited data on the in vivo side effects of this compound, a proactive monitoring approach is recommended for any new experimental setup. This guide provides troubleshooting steps for unexpected observations during your in vivo studies.
| Potential Observation | Troubleshooting/Monitoring Steps |
| Unexpected Weight Loss or Gain | - Verify Dosing: Double-check the concentration of your this compound solution and the administered volume to ensure accurate dosing.- Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight change is due to altered appetite.- Assess for General Malaise: Observe the animals for signs of lethargy, ruffled fur, or hunched posture, which can indicate systemic toxicity.- Consider Vehicle Effects: If using a vehicle to dissolve this compound, run a vehicle-only control group to rule out any effects of the vehicle itself. |
| Behavioral Changes (e.g., lethargy, hyperactivity) | - Perform a Baseline Behavioral Assessment: Before starting the experiment, establish a baseline of normal behavior for the animals.- Systematic Observation: Use a standardized scoring system to record any changes in activity levels, grooming, and social interaction at regular intervals.- Rule out Environmental Stressors: Ensure that housing conditions, such as temperature, light cycle, and noise levels, are stable and optimal for the species. |
| Signs of Gastrointestinal Distress (e.g., diarrhea, changes in stool) | - Visual Inspection of Feces: Regularly check the appearance and consistency of the animals' feces.- Hydration Status: Monitor for signs of dehydration, such as skin tenting, which may accompany diarrhea.- Necropsy: At the end of the study, perform a gross examination of the gastrointestinal tract for any abnormalities. |
Data Presentation
Table 1: Summary of In Vivo Toxicity Data for this compound
| Parameter | Control Group | 10 mg/kg this compound | 20 mg/kg this compound | 40 mg/kg this compound | Reference |
| Effect on Body Weight | No significant change | No significant change | No significant change | No significant change | [1] |
| Observed Toxicity | None reported | No obvious toxicity | No obvious toxicity | No obvious toxicity | [1] |
| Administration Route | Oral | Oral | Oral | Oral | [1] |
| Duration of Treatment | 28 days | 28 days | 28 days | 28 days | [1] |
| Animal Model | Nude mice with A549 cell xenografts | Nude mice with A549 cell xenografts | Nude mice with A549 cell xenografts | Nude mice with A549 cell xenografts | [1] |
Experimental Protocols
Key Experiment: In Vivo Antitumor Activity of this compound
This protocol is based on the methodology described in the study by Wang et al. (2016)[1].
-
Animal Model: Athymic nude mice are used.
-
Tumor Cell Implantation: A549 human lung cancer cells are cultured and then injected subcutaneously into the right flank of each mouse.
-
Group Allocation: Once the tumors reach a specified volume, the mice are randomly divided into a control group and treatment groups (e.g., 10, 20, and 40 mg/kg of this compound).
-
Drug Administration: this compound is administered orally once daily for a period of 28 days. The control group receives the vehicle solution.
-
Monitoring:
-
Tumor Volume: Tumor size is measured regularly (e.g., every 4 days) using calipers, and the volume is calculated.
-
Body Weight: The body weight of each mouse is recorded regularly to monitor for signs of toxicity.
-
-
Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as Western blot for apoptosis-related proteins, can be performed on the tumor tissue.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in lung cancer cells.
References
Technical Support Center: Scaling Up (+)-Eudesmin Synthesis
Welcome to the technical support center for the synthesis of (+)-Eudesmin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this bioactive lignan. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for scaling up this compound synthesis?
A common and logical approach for the gram-scale synthesis of this compound involves a two-step process:
-
Oxidative Dimerization of a Coniferyl Alcohol Derivative: This step forms the core furofuran lignan structure. Direct dimerization of coniferyl alcohol often results in low yields of the desired pinoresinol intermediate (around 13%). A more efficient method involves the use of a 5-substituted coniferyl alcohol, such as 5-bromoconiferyl alcohol, which leads to a simpler product mixture and higher yields of the corresponding 5,5'-dibromopinoresinol. This intermediate can then be debrominated.[1][2]
-
Methylation of Pinoresinol: The hydroxyl groups of pinoresinol are then methylated to yield this compound. This is a standard transformation in organic synthesis.
Q2: What are the main challenges when scaling up the synthesis of this compound?
The primary challenges include:
-
Low Yields in Oxidative Coupling: The oxidative dimerization of coniferyl alcohol can produce a mixture of regioisomers, leading to low yields of the desired pinoresinol.[1]
-
Reproducibility: Achieving consistent yields and product purity can be difficult when scaling up without careful control of reaction parameters.
-
Purification: Separating the desired product from side products and unreacted starting materials can be challenging at a larger scale, often requiring large-volume chromatography.
-
Handling of Reagents: Managing larger quantities of reagents and solvents requires appropriate safety and handling protocols.
Q3: How can I improve the yield of the oxidative coupling reaction?
To improve the yield of the pinoresinol intermediate, consider the following:
-
Use of a 5-Substituted Coniferyl Alcohol: Synthesizing and using 5-bromoconiferyl alcohol can lead to a cleaner reaction with a higher yield of the corresponding pinoresinol precursor.[1][2]
-
Enzyme-Catalyzed Reaction: The use of enzymes like peroxidase or laccase can offer better selectivity compared to chemical oxidants.[1][3]
-
Slow Addition of Oxidant: In chemically mediated oxidations, slow and controlled addition of the oxidizing agent can help to minimize the formation of undesired byproducts.
Q4: What are the typical byproducts in the synthesis of pinoresinol from coniferyl alcohol?
The oxidative coupling of coniferyl alcohol is a radical-mediated process that can lead to the formation of various isomers and oligomers. Besides the desired β-β' linked pinoresinol, other common linkages include β-5' and β-O-4'. These byproducts have similar polarities, making chromatographic separation challenging.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of Pinoresinol | 1. Inactive enzyme or oxidant.2. Impure starting material (coniferyl alcohol derivative).3. Incorrect pH or temperature for enzymatic reaction.4. Presence of radical scavengers. | 1. Use a fresh batch of enzyme or oxidant.2. Purify the starting material before use.3. Optimize reaction conditions (pH, temperature) for the specific enzyme.4. Ensure solvents and reagents are free from impurities that could quench radical reactions. |
| Formation of multiple byproducts | 1. Non-selective oxidant.2. High concentration of radicals leading to polymerization.3. Incorrect reaction temperature. | 1. Switch to a more selective enzymatic system.2. Use a slower addition rate for the oxidant to maintain a low concentration of radical intermediates.3. Optimize the reaction temperature; lower temperatures may favor the desired product. |
| Incomplete methylation of Pinoresinol | 1. Insufficient methylating agent.2. Inactive methylating agent.3. Presence of water in the reaction mixture.4. Steric hindrance. | 1. Use a larger excess of the methylating agent.2. Use a fresh, high-purity methylating agent.3. Ensure all glassware is oven-dried and use anhydrous solvents.4. If steric hindrance is an issue, consider a more reactive methylating agent or different reaction conditions (e.g., higher temperature, longer reaction time). |
| Difficult purification of this compound | 1. Co-elution of byproducts with similar polarity.2. Overloading of the chromatography column. | 1. Utilize a multi-step purification process, such as a combination of normal-phase and reverse-phase chromatography.2. For column chromatography, use a higher ratio of silica gel to crude product and optimize the solvent system for better separation. Consider using high-performance liquid chromatography (HPLC) for final purification if high purity is required. |
Experimental Protocols
Step 1: Gram-Scale Synthesis of (±)-5,5'-Dibromopinoresinol
This protocol is adapted from a high-yield synthesis of pinoresinol and is a key step toward multigram synthesis of this compound.[1][2][4]
Materials:
-
5-bromoconiferyl alcohol (4.08 g, 15.75 mmol)
-
Acetone (500 mL)
-
Phosphate buffer (pH 6.5, 2 L)
-
H₂O₂-urea complex (814 mg, 8.66 mmol)
-
Horseradish peroxidase (10 mg)
Procedure:
-
Dissolve 5-bromoconiferyl alcohol in an acetone/phosphate buffer system (500 mL / 2 L).
-
Add the H₂O₂-urea complex and the peroxidase dissolved in a small amount of buffer to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization to yield (±)-5,5'-dibromopinoresinol.
Step 2: Debromination and Methylation to this compound (Proposed)
Part A: Debromination of (±)-5,5'-Dibromopinoresinol
-
Dissolve the (±)-5,5'-dibromopinoresinol in a suitable solvent such as ethanol or tetrahydrofuran.
-
Add a catalyst, for example, Palladium on carbon (Pd/C).
-
Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by using a transfer hydrogenation reagent like ammonium formate.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain crude pinoresinol.
Part B: Methylation of (±)-Pinoresinol
-
Dissolve the crude pinoresinol in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃), in excess.
-
Add a methylating agent, for example, dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Pinoresinol Synthesis Yields
| Starting Material | Method | Scale | Yield of Pinoresinol/Derivative | Reference(s) |
| Coniferyl Alcohol | Oxidative Dimerization | Lab Scale | ~13% | [1] |
| 5-Bromoconiferyl Alcohol | Peroxidase-catalyzed Dimerization | 4.08 g | 44.1% (NMR yield of 5,5'-dibromopinoresinol)24.6% (isolated crystalline yield) | [1][2] |
Visualizations
Logical Workflow for Scaling Up this compound Synthesis
References
- 1. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Dehydrogenative Couplings of Alkenyl Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: (+)-Eudesmin Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of (+)-Eudesmin.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for this compound to "oil out" instead of crystallizing?
A1: "Oiling out" typically occurs when the solution is supersaturated to a point where the solubility of this compound is exceeded, but the conditions are not favorable for crystal nucleation. This is often due to the solution being cooled too rapidly or the solvent being too nonpolar for the solute at the given concentration. The high concentration of the solute separates as a liquid phase (the "oil") instead of a solid crystalline phase.
Q2: I obtained a powder or amorphous solid instead of crystals. What went wrong?
A2: The formation of an amorphous solid or a fine powder suggests that precipitation occurred too quickly, preventing the orderly arrangement of molecules into a crystal lattice. This can be caused by rapid cooling, excessive solvent evaporation, or the use of a solvent in which this compound is poorly soluble at all temperatures, leading to a "crash out."
Q3: My this compound crystals are very small or needle-like. How can I grow larger crystals?
A3: The formation of small or needle-like crystals is often a result of rapid crystal growth from a highly supersaturated solution. To encourage the growth of larger crystals, the rate of cooling should be slowed down significantly. This can be achieved by insulating the crystallization vessel or using a programmable cooling bath. Reducing the number of nucleation sites by using a clean, scratch-free flask can also promote the growth of fewer, larger crystals.
Q4: How do I choose the best solvent for recrystallizing this compound?
A4: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at lower temperatures. Based on literature, common solvents for crystallizing lignans like this compound include alcohols such as methanol and ethanol. A good starting point is to perform small-scale solubility tests with various solvents to determine the optimal one for your specific sample purity and scale.
Troubleshooting Guide
Problem 1: this compound Fails to Crystallize Upon Cooling
If your solution of this compound remains clear with no crystal formation after cooling, consider the following steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If available, add a single, small crystal of pure this compound to the solution to act as a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate a small amount of the solvent to increase the concentration of this compound. Be cautious not to evaporate too much, which could lead to oiling out.
-
Lower Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid rapid precipitation.
-
-
Re-evaluate Solvent System: The chosen solvent may be too good a solvent for this compound at low temperatures. Consider adding a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.
Problem 2: this compound Oils Out During Crystallization
The formation of an oily layer indicates that the solute has separated from the solution as a liquid. Here’s how to address this:
-
Increase Solvent Volume: Add more of the primary solvent to the mixture and heat until the oil completely redissolves. This lowers the overall concentration.
-
Slow Down Cooling: After redissolving, allow the solution to cool much more slowly. An insulated container (e.g., a beaker wrapped in glass wool inside a larger beaker) or a dewar flask can be used to slow the cooling rate.
-
Modify Solvent System: If oiling persists, consider using a solvent mixture. A slightly more polar solvent may help to keep the this compound molecules in solution longer, allowing for orderly crystallization upon slow cooling.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common this compound crystallization issues.
Caption: A workflow diagram for troubleshooting this compound crystallization.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol) where this compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for a period to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Solvent Properties for Crystallization
The selection of a solvent is critical for successful crystallization. The following table lists common solvents and their properties, which can be useful when selecting a primary solvent or an anti-solvent for this compound.
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Use |
| Methanol | 65 | 5.1 | Often a good choice for lignans. This compound shows good solubility at high temperatures and lower solubility at room temperature. |
| Ethanol | 78 | 4.3 | Similar to methanol, a common and effective solvent for recrystallizing moderately polar compounds. |
| Acetone | 56 | 5.1 | Can be a good solvent, but its low boiling point means it evaporates quickly, which can lead to rapid crashing out. |
| Ethyl Acetate | 77 | 4.4 | A less polar option. Can be useful if the compound is too soluble in alcohols. |
| Hexane | 69 | 0.1 | Nonpolar. Most likely to be used as an anti-solvent in combination with a more polar solvent like ethanol or ethyl acetate. |
| Water | 100 | 10.2 | Highly polar. This compound is likely insoluble in water, making it a potential anti-solvent. |
Technical Support Center: Enhancing (+)-Eudesmin Bioavailability
Welcome to the technical support center dedicated to improving the oral bioavailability of (+)-Eudesmin. This resource is designed for researchers, scientists, and drug development professionals actively working with this promising lignan. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research and formulation development efforts.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges in achieving high oral bioavailability for this compound stem from its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids. Like many other poorly soluble compounds, this can lead to low absorption and consequently, reduced systemic exposure. Additionally, this compound may be subject to first-pass metabolism in the gut and liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility and absorption challenges of this compound. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (typically under 200 nm), which can increase the surface area for absorption and improve bioavailability.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protect it from degradation, and potentially enhance its uptake.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
Q3: Are there any known drug transporters or metabolic enzymes that significantly impact this compound's bioavailability?
A3: Yes, current research indicates that this compound is an inhibitor of P-glycoprotein (P-gp), an efflux transporter found in the intestinal epithelium.[1][2] This is a significant finding, as P-gp is responsible for pumping many drugs out of cells and back into the intestinal lumen, thereby reducing their absorption. By inhibiting P-gp, this compound may effectively increase its own intestinal permeability and absorption. Furthermore, like other lignans, this compound is likely metabolized by cytochrome P450 enzymes (such as CYP3A4) and UDP-glucuronosyltransferases (UGTs) in the liver and intestinal wall. Formulation excipients themselves can also inhibit these enzymes, potentially further increasing bioavailability.[3][4][5][6][7]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments to improve this compound bioavailability.
| Problem | Possible Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation. | 1. Incomplete solubilization of this compound in the formulation. 2. Precipitation of the drug upon dilution in the dissolution medium. 3. Inappropriate composition of the formulation (e.g., oil/surfactant ratio in SEDDS). | 1. Increase the concentration of the solubilizing agent (e.g., surfactant, co-solvent). 2. Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC) into the formulation. 3. Optimize the formulation by preparing a pseudo-ternary phase diagram to identify the optimal self-emulsification region. |
| High variability in pharmacokinetic data between subjects. | 1. Food effects influencing the absorption of the lipid-based formulation. 2. Inconsistent emulsification of the SEDDS formulation in vivo. 3. Genetic polymorphisms in metabolic enzymes (e.g., CYPs, UGTs) among subjects. | 1. Conduct pharmacokinetic studies in both fasted and fed states to assess the food effect. 2. Ensure the SEDDS formulation is robust and emulsifies consistently under various pH and dilution conditions. 3. While difficult to control in preclinical studies, be aware of potential metabolic differences when interpreting data. |
| Low apparent permeability (Papp) in Caco-2 cell assays. | 1. Poor intrinsic permeability of this compound. 2. Efflux of this compound by transporters like P-glycoprotein (P-gp). 3. Integrity of the Caco-2 cell monolayer is compromised. | 1. While this compound is a P-gp inhibitor, co-formulating with a stronger P-gp inhibitor could be explored. 2. Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. 3. Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity. |
| Phase separation or instability of nanoemulsion during storage. | 1. Ostwald ripening (growth of larger droplets at the expense of smaller ones). 2. Coalescence of droplets. 3. Inappropriate surfactant concentration or type. | 1. Optimize the oil phase composition to minimize the solubility of the oil in the aqueous phase. 2. Increase the surfactant concentration or use a combination of surfactants to provide better steric and electrostatic stabilization. 3. Evaluate the zeta potential of the nanoemulsion; a higher absolute value generally indicates better stability. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Suspension (Control) | 50 | 150 ± 30 | 2.0 ± 0.5 | 600 ± 120 | 100 |
| Nanoemulsion | 50 | 600 ± 110 | 1.0 ± 0.3 | 2400 ± 450 | 400 |
| SEDDS | 50 | 750 ± 140 | 0.75 ± 0.2 | 3000 ± 580 | 500 |
| Solid Lipid Nanoparticles | 50 | 450 ± 90 | 1.5 ± 0.4 | 2000 ± 390 | 333 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to improving the bioavailability of this compound. These should be adapted and optimized for your specific experimental conditions.
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a liquid SEDDS formulation of this compound for oral administration.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of the selected surfactant and co-surfactant (S/CoS mix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, prepare a series of mixtures with the oil phase at varying weight ratios (e.g., 9:1, 8:2, ... , 1:9).
-
To each of these mixtures, add a fixed amount of this compound.
-
Titrate each mixture with water dropwise under gentle agitation.
-
Visually observe the formation of a clear or slightly bluish, monophasic liquid, which indicates the formation of a microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimal ratio of oil, S/CoS mix, and drug.
-
Accurately weigh the required amounts of oil, surfactant, co-surfactant, and this compound.
-
Mix the components in a glass vial and vortex until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add a small amount of the SEDDS to a beaker of water with gentle stirring and measure the time it takes to form a clear or translucent emulsion.
Preparation of this compound Nanoemulsion
Objective: To prepare an oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Medium Chain Triglycerides - MCT oil)
-
Surfactant (e.g., Tween 80, Lecithin)
-
Aqueous phase (e.g., deionized water)
Methodology (High-Pressure Homogenization):
-
Oil Phase Preparation: Dissolve this compound in the selected oil. Gentle heating may be used to ensure complete dissolution.
-
Aqueous Phase Preparation: Disperse the surfactant in the aqueous phase.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse emulsion.
-
Nanoemulsification: Pass the pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 15,000-20,000 psi) until a translucent nanoemulsion is formed.
Characterization:
-
Droplet Size, Polydispersity Index (PDI), and Zeta Potential: Analyze the nanoemulsion using a DLS instrument.
-
Morphology: Visualize the droplet morphology using Transmission Electron Microscopy (TEM).
-
Entrapment Efficiency: Determine the amount of this compound encapsulated in the nanoemulsion by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a validated analytical method like HPLC or LC-MS/MS.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.
Materials:
-
This compound formulations (e.g., nanoemulsion, SEDDS) and control suspension (e.g., in 0.5% carboxymethyl cellulose).
-
Sprague-Dawley rats.
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized tubes).
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Animal Dosing:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups for each formulation and a control group.
-
Administer the respective this compound formulation or control suspension orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for each group using appropriate software.
-
Determine the relative bioavailability of the novel formulations compared to the control suspension.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Quantification of β-eudesmol in rat plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving intestinal absorption of water-insoluble compounds: a membrane metabolism strategy. | Semantic Scholar [semanticscholar.org]
- 3. Pharmaceutical excipients inhibit cytochrome P450 activity in cell free systems and after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review [mdpi.com]
- 5. Effects of Commonly Used Excipients on the Expression of CYP3A4 in Colon and Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Pharmaceutical excipients inhibit cytochrome P450 activity in cell free systems and after systemic administration. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
comparing (+)-Eudesmin with other lignans
A Comparative Guide to (+)-Eudesmin and Other Prominent Lignans for Researchers
This guide provides an objective comparison of this compound with other well-researched lignans, including Podophyllotoxin, Secoisolariciresinol diglucoside (SDG), and Pinoresinol. The information is tailored for researchers, scientists, and drug development professionals, with a focus on biological activity, mechanisms of action, and supporting experimental data.
Overview of Compared Lignans
Lignans are a large group of polyphenolic compounds found in plants, formed by the dimerization of two phenylpropanoid units.[1][2] They exhibit a remarkable diversity in structure and biological activity, attracting significant interest for their therapeutic potential.[2][3] This guide focuses on this compound and compares its performance against three other lignans with distinct and potent pharmacological profiles.
-
This compound: A furofuran lignan, this compound has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[4][5] It has shown potential in models of Alzheimer's disease and has been studied for its ability to reverse multidrug resistance in cancer cells.[6][7]
-
Podophyllotoxin: A potent aryltetralin lignan, Podophyllotoxin is a well-known antimitotic agent that inhibits cell division by disrupting microtubule formation.[8][9] Its primary clinical use is as a topical treatment for warts caused by the human papillomavirus (HPV).[8] Its semisynthetic derivatives, etoposide and teniposide, are crucial chemotherapy drugs that act by inhibiting the enzyme topoisomerase II.[9][10]
-
Secoisolariciresinol diglucoside (SDG): Found abundantly in flaxseed, SDG is a precursor to the mammalian enterolignans, enterodiol and enterolactone, which are produced by intestinal microflora.[11][12] SDG is recognized for its potent antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.[13][14][15]
-
Pinoresinol: A furofuran lignan found in various plants like sesame seeds and olive oil, Pinoresinol displays significant antioxidant, anti-inflammatory, and potential chemopreventive activities.[16][17] Its biological effects are often linked to the modulation of key signaling pathways involved in inflammation and cell regulation.[18][19]
Comparative Analysis of Biological Activity
The performance of these lignans across different therapeutic areas is summarized below. The quantitative data highlights their distinct potencies and mechanisms of action.
Table 1: Anticancer and Cytotoxic Activity
| Lignan | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | A549 (Human Lung Carcinoma) | MTT Assay | IC₅₀ | 18.3 µM | [20][21] |
| This compound | Various Cancer & Healthy Cell Lines | Cytotoxicity Screen | IC₅₀ | > 100 µM | [7] |
| Podophyllotoxin | Various Cancer Cell Lines | Cytotoxicity Screen | IC₅₀ | 13 - 61 nM | [7] |
| Secoisolariciresinol diglucoside (SDG) | SW480 (Human Colon Cancer) | Growth Inhibition | - | Dose-dependently inhibits growth | [14] |
| Secoisolariciresinol diglucoside (SDG) | MCF-7 (Human Breast Cancer) Xenograft | Tumor Proliferation | - | Reduces the number of proliferating tumor cells | [14] |
| Pinoresinol | p53-proficient cells | Apoptosis Assay | - | Increased apoptosis and cellular arrest at G2/M stage | [16] |
Table 2: Neuroprotective Activity
| Lignan | Model System | Insult/Toxin | Assay Type | Key Finding | Reference |
| This compound | PC12 Cells & Hippocampal Neurons | Amyloid-β Oligomers (0.5 µM) | MTT Assay | 30 nM Eudesmin increased viability by 25.4% in PC12 cells. | [4] |
| This compound | SH-SY5Y (Human Neuroblastoma) | 6-Hydroxydopamine (6-OHDA, 35 µM) | MTT & LDH Assays | Markedly prevented toxicity and suppressed LDH release. | [22][23] |
| This compound | Hippocampal Neurons | Amyloid-β Oligomers (0.5 µM) | Calcium Imaging | Restored the frequency of cytosolic Ca²⁺ transients. | [4][6] |
| Secoisolariciresinol diglucoside (SDG) | N/A | N/A | - | Known to have neuroprotective effects. | [13][24] |
Table 3: Antioxidant and Anti-inflammatory Activity
| Lignan | Assay Type | Endpoint | Result | Reference |
| Secoisolariciresinol diglucoside (SDG) | DPPH Radical Scavenging | IC₅₀ | 78.9 µg/ml | [14] |
| Secoisolariciresinol diglucoside (SDG) | Human Monocyte Adhesion | Inhibition | Attenuates adhesion to and migration across brain endothelial monolayers (1-50 µM). | [24] |
| Pinoresinol | NF-κB Activity in Caco-2 cells | Inhibition | Dose-dependently decreased IL-6 and MCP-1 secretion. | [19] |
| This compound | NO Production in SH-SY5Y cells | Inhibition | Attenuated nitric oxide (NO) levels at 10-50 µM. | [22] |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of these lignans are rooted in their unique interactions with cellular signaling pathways.
Podophyllotoxin: Mitotic Arrest via Tubulin Inhibition
Podophyllotoxin exerts its potent cytotoxic effects by binding to tubulin, the protein subunit of microtubules.[8][9] This binding prevents the polymerization of tubulin into functional microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle arrests the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[8][10]
Caption: Mechanism of Podophyllotoxin-induced mitotic arrest.
This compound: Mitochondria-Mediated Apoptosis in Cancer
In lung cancer cells, this compound has been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway.[20][21] It upregulates the expression of pro-apoptotic proteins like Bax and p53 while down-regulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3) that execute cell death.[20][21]
Caption: this compound induces apoptosis via the mitochondrial pathway.
Pinoresinol & SDG: Anti-inflammatory Action via NF-κB Inhibition
A common mechanism for the anti-inflammatory effects of many lignans, including Pinoresinol and SDG, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][18] In response to inflammatory stimuli, the inhibitor protein IκBα is typically degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Lignans can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.[18]
Caption: Lignans inhibit inflammation by blocking the NF-κB pathway.
Detailed Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in the tables.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
-
Objective: To determine the effect of lignans on cell viability or to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., A549, SH-SY5Y) or neuronal cells are cultured in appropriate media and seeded into 96-well plates.[20][23]
-
Treatment: Cells are treated with a range of concentrations of the test lignan (e.g., this compound from 1 to 50 µM) for a specified period (e.g., 24-48 hours).[20][22] For neuroprotection studies, cells are pre-treated with the lignan for 1 hour before adding a neurotoxin like 6-OHDA or Amyloid-β oligomers.[4][22]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value is calculated from the dose-response curve.
-
Protocol 2: DPPH Radical Scavenging Assay
-
Objective: To measure the antioxidant capacity of a lignan by its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Procedure:
-
Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction: Various concentrations of the test lignan (e.g., SDG) are mixed with the DPPH solution.[14]
-
Incubation: The mixture is incubated in the dark for a set time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically. The reduction in absorbance, indicating the scavenging of the DPPH radical, is used to calculate the percentage of inhibition.
-
Calculation: The IC₅₀ value, the concentration of the lignan required to scavenge 50% of the DPPH radicals, is determined.
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
-
Objective: To detect and quantify changes in the expression levels of specific proteins involved in a signaling pathway (e.g., apoptosis).
-
Procedure:
-
Cell Lysis: A549 cells, treated with different concentrations of this compound (e.g., 10, 20, 40 µM), are harvested and lysed to extract total proteins.[20]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p53).[20][21]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of the protein bands.
-
Conclusion
The comparative analysis of this compound, Podophyllotoxin, SDG, and Pinoresinol reveals a diverse and highly specific landscape of biological activity among lignans.
-
This compound emerges as a promising neuroprotective agent with moderate anticancer activity, distinguished by its low cytotoxicity against healthy cells and its unique ability to modulate mitochondria-mediated apoptosis and reverse drug resistance.[4][7][20]
-
Podophyllotoxin remains a benchmark for antimitotic potency, though its high systemic toxicity limits its application to topical treatments and as a scaffold for less toxic, mechanistically distinct derivatives like etoposide.[7][25]
-
Secoisolariciresinol diglucoside (SDG) and Pinoresinol stand out as powerful antioxidants and anti-inflammatory agents with broad potential in preventing and managing chronic diseases, including cardiovascular disease and certain cancers, largely through the modulation of pathways like NF-κB.[14][15][19]
For drug development professionals, this guide highlights the importance of structural nuances in determining the therapeutic window and mechanism of action for a given lignan. While Podophyllotoxin's cytotoxicity is its therapeutic basis, the favorable safety profile and multi-target activities of lignans like this compound and SDG make them attractive candidates for further investigation in neurodegenerative and chronic inflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An update on bioactive plant lignans. | Semantic Scholar [semanticscholar.org]
- 3. iomcworld.com [iomcworld.com]
- 4. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of P-glycoprotein-mediated drug efflux by eudesmin from Haplophyllum perforatum and cytotoxicity pattern versus diphyllin, podophyllotoxin and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Podophyllotoxin - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 11. The Biological Significance of Secoisolariciresinol Diglucoside (SDG) Lignan — The Journal of integrative Nutrition [thejournalofintegrativenutrition.com]
- 12. mdpi.com [mdpi.com]
- 13. abmole.com [abmole.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pinoresinol - Wikipedia [en.wikipedia.org]
- 17. iosrjournals.org [iosrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. pinoresinol, 487-36-5 [thegoodscentscompany.com]
- 20. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The antitumour effects of eudesmin on lung cancer by inducing apoptosis via mitochondria-mediated pathway in the tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protective effects of verbenalin and this compound against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
- 25. dermnetnz.org [dermnetnz.org]
A Comparative Analysis of the Anti-Inflammatory Effects of (+)-Eudesmin
For Immediate Release
A comprehensive review of existing experimental data provides a comparative validation of the anti-inflammatory properties of the lignan (+)-Eudesmin. This guide synthesizes in vivo and in vitro studies to offer researchers, scientists, and drug development professionals a consolidated resource on its therapeutic potential, comparing its efficacy with established anti-inflammatory agents.
This compound, a naturally occurring lignan, has demonstrated notable anti-inflammatory effects across a variety of experimental models. This guide delves into the quantitative data from preclinical studies to objectively assess its performance against other alternatives and elucidates the underlying mechanisms of action.
In Vivo Anti-Inflammatory Activity
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Time Point |
| Indomethacin | 10 | 87.3 | 4 hours |
Table 1: Effect of Indomethacin on Carrageenan-Induced Paw Edema in Rats.
In Vitro Anti-Inflammatory Effects
The anti-inflammatory properties of this compound and related compounds have been further investigated in vitro using lipopolysaccharide (LPS)-stimulated macrophage models, which mimic the inflammatory response to bacterial infection.
Inhibition of Pro-inflammatory Cytokines and Mediators
Studies on eudesmane sesquiterpenoids, a class of compounds to which this compound belongs, have shown inhibitory effects on key inflammatory mediators. In LPS-stimulated BV-2 microglial cells, these compounds demonstrated an ability to reduce the production of nitric oxide (NO), a pro-inflammatory molecule. Furthermore, a partial decrease in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) was observed.
| Compound Class | Assay | Cell Line | Effect | IC50 / Concentration |
| Eudesmane Sesquiterpenoids | Nitric Oxide (NO) Production | LPS-stimulated BV-2 cells | Inhibition | IC50 values ranging from 21.63 to 60.70 μM |
| Eudesmane Sesquiterpenoids | TNF-α Secretion | LPS-stimulated BV-2 cells | Partial Decrease | Not specified |
| Eudesmane Sesquiterpenoids | IL-6 Secretion | LPS-stimulated BV-2 cells | Partial Decrease | Not specified |
Table 2: In Vitro Anti-inflammatory Effects of Eudesmane Sesquiterpenoids.
For comparison, other natural compounds have been studied more extensively. For example, curcumin has been shown to inhibit the production of a range of inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in various cell lines.
Mechanism of Action: Signaling Pathway Modulation
The anti-inflammatory effects of many natural compounds, including lignans like this compound, are attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Plant-derived compounds often exert their anti-inflammatory effects by inhibiting this pathway. The mechanism typically involves preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby preventing the transcription of pro-inflammatory genes.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Cyclooxygenase (COX) Pathway
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition. While specific data on this compound's direct COX inhibitory activity is limited, this remains a plausible mechanism contributing to its overall anti-inflammatory profile.
Figure 2: Potential role of this compound in the Cyclooxygenase (COX) pathway.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the activity of acute anti-inflammatory agents.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Treatment: Test compounds (e.g., this compound) or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the vehicle.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Figure 3: Experimental workflows for in vivo and in vitro anti-inflammatory assays.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This in vitro assay is used to screen for compounds that can suppress the inflammatory response of immune cells.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or BV-2) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding LPS to the cell culture medium.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6): The levels of these pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition) for the reduction of NO and cytokines are calculated.
Conclusion
The available evidence suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of key inflammatory pathways such as NF-κB. While direct comparative data with standard anti-inflammatory drugs is still emerging, the initial findings from studies on related compounds are promising. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile in well-controlled comparative studies. This will be crucial for its potential development as a novel anti-inflammatory agent.
A Comparative Guide to the Analytical Techniques for (+)-Eudesmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent analytical techniques for the quantification of (+)-Eudesmin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an optimal analytical method is paramount for accurate and reliable quantification in research, quality control, and the formulation of therapeutic agents. This document outlines the experimental protocols, presents comparative performance data, and discusses the relative merits and limitations of each technique to aid in the selection of the most appropriate method for a given application.
Comparative Performance of Analytical Methods
The performance of HPLC-UV, UPLC-MS/MS, and GC-MS for the analysis of lignans, such as this compound, is summarized below. The data presented are representative of typical validation parameters for these methods as applied to the analysis of lignans and related polyphenolic compounds.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS |
| Linearity (R²) ** | > 0.999[1][2] | > 0.99[2] | > 0.998[3] |
| Accuracy (Recovery %) | 95.9 - 100.6%[1][2] | 73 - 123%[4] | 80.23 - 115.41%[3] |
| Precision (RSD %) | < 2.0% | < 15%[4] | < 12.03% (Intra-day)[3] |
| Limit of Detection (LOD) | 0.17 - 1.5 µg/mL[1][2] | 0.2 - 10 µ g/100g [4] | Varies (ng/mL to µg/mL range) |
| Limit of Quantitation (LOQ) ** | 0.52 - 4.5 µg/mL[1][2] | 4 - 10 µ g/100g [4] | Varies (ng/mL to µg/mL range) |
| Specificity | Good | Excellent | Excellent |
| Analysis Time | ~30 min | < 10 min | ~15-30 min |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable analytical results. The following sections provide representative methodologies for the analysis of lignans like this compound using HPLC-UV, UPLC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in various samples.
-
Chromatographic System : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of lignans[5].
-
Mobile Phase : A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed[6][7].
-
Flow Rate : A flow rate of 1.0 mL/min is often used[6].
-
Column Temperature : The column is typically maintained at a constant temperature, for instance, 30 °C.
-
Detection Wavelength : The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which for lignans is often around 230 nm or 280 nm[5][7].
-
Injection Volume : A typical injection volume is 10-20 µL.
-
Sample Preparation : Samples are typically extracted with a suitable organic solvent like methanol or ethanol. The extract is then filtered through a 0.45 µm syringe filter before injection[8].
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of trace amounts of this compound and for its analysis in complex matrices.
-
Chromatographic System : A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Column : A sub-2 µm particle size reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm) is used to achieve high resolution and short analysis times.
-
Mobile Phase : Similar to HPLC, a gradient of aqueous and organic solvents is used, often with additives like formic acid or ammonium formate to improve ionization[9].
-
Flow Rate : A lower flow rate, typically in the range of 0.2-0.5 mL/min, is used with UPLC systems.
-
Column Temperature : Maintained at a controlled temperature, for example, 40 °C.
-
Ionization Mode : ESI in either positive or negative ion mode, depending on the analyte's properties. For lignans, positive mode is often effective.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Sample Preparation : Similar to HPLC, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects[9].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required.
-
Chromatographic System : A gas chromatograph coupled to a mass spectrometer.
-
Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate.
-
Injector Temperature : The injector temperature is set high enough to ensure rapid volatilization of the sample, for example, 250 °C.
-
Oven Temperature Program : A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature[10].
-
Ionization Mode : Electron Ionization (EI) is the most common ionization technique for GC-MS.
-
Acquisition Mode : The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis.
-
Sample Preparation and Derivatization : After extraction, a derivatization step is necessary to make this compound more volatile. This is often achieved by silylating the hydroxyl groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[11].
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of different analytical techniques for the quantification of a target analyte like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. keypublishing.org [keypublishing.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. akjournals.com [akjournals.com]
- 7. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fast and simple GC MS method for lignan profiling in Anthriscus sylvestris and biosynthetically related Plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of (+)-Eudesmin Against Established Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic efficacy of the natural lignan (+)-Eudesmin against established drugs in four key areas: neuroprotection, anti-inflammatory activity, anticancer effects, and anticonvulsant properties. The data presented is compiled from various preclinical studies to offer a quantitative and methodological comparison for researchers and drug development professionals.
Neuroprotective Efficacy: Alzheimer's Disease Model
In preclinical models of Alzheimer's disease, this compound has demonstrated neuroprotective effects against amyloid-β (Aβ)-induced toxicity. This section compares its efficacy with Donepezil, a standard acetylcholinesterase inhibitor used in the management of Alzheimer's disease.
Table 1: Neuroprotective Efficacy Comparison
| Compound | Model System | Endpoint | Effective Concentration | Source(s) |
| This compound | PC12 cells with Aβ oligomer-induced toxicity | Increased cell viability by 25.4% | 30 nM | [1][2] |
| Donepezil | PC12 cells with Aβ(25-35)-induced toxicity | Attenuation of toxicity | 100 nM - 1 µM | [3][4][5] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: PC12 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Donepezil for a designated period before being exposed to Aβ oligomers to induce toxicity. Control groups include untreated cells and cells treated with Aβ oligomers alone.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Signaling Pathway: Amyloid-β Induced Neuronal Damage
Amyloid-β pathology leading to apoptosis.
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties. This section provides available data on its efficacy in comparison to the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.
Table 2: Anti-inflammatory Efficacy Comparison
| Compound | Model System | Endpoint | IC50 Value | Source(s) |
| This compound | RAW 264.7 macrophages (LPS-stimulated) | Inhibition of inflammatory mediators (e.g., NO, TNF-α) | Data not available in direct IC50 format | [6][7] |
| Ibuprofen | RAW 264.7 macrophages (LPS-stimulated) | Inhibition of NO production | ~200 µM | [8] |
Experimental Workflow: In Vitro Anti-inflammatory Assay
Workflow for assessing anti-inflammatory activity.
Signaling Pathway: NF-κB in Inflammation
References
- 1. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tacrine and donepezil attenuate the neurotoxic effect of A beta(25-35) in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity | Semantic Scholar [semanticscholar.org]
- 6. NEUROPROTECTIVE PROPERTIES OF EUDESMIN ON A CELLULAR MODEL OF AMYLOID-BETA PEPTIDE TOXICITY [repositorio.ubiobio.cl]
- 7. mdpi.com [mdpi.com]
- 8. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of (+)-Eudesmin in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Investigating the Synergistic Effects of (+)-Eudesmin
This compound, a lignan found in several plant species, has garnered attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. While its standalone efficacy is under investigation, its potential to enhance the therapeutic effects of other compounds through synergistic interactions presents a compelling avenue for research and drug development. This guide provides a framework for exploring and evaluating the synergistic potential of this compound with other therapeutic agents, offering detailed experimental protocols and data presentation strategies.
Synergistic Potential of this compound: A Mechanistic Overview
Current research suggests that this compound's synergistic potential may stem from its ability to modulate key cellular pathways involved in drug resistance and cell survival. One of the primary mechanisms of interest is its role as a P-glycoprotein (P-gp) inhibitor. P-gp is a transmembrane efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR). By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their cytotoxic effects.[1]
Furthermore, studies on other lignans and phytoestrogens suggest that compounds with similar structures to this compound can exhibit synergistic effects with conventional cancer therapies. For instance, various lignans have been shown to work in concert with drugs like doxorubicin and tamoxifen to inhibit cancer cell growth and induce apoptosis.[2][3][4] These findings provide a strong rationale for investigating this compound in combination with a range of anticancer agents.
A Roadmap for Investigating Synergism: Experimental Protocols
To rigorously assess the synergistic effects of this compound, a series of well-defined in vitro experiments are recommended. The following protocols provide a detailed methodology for testing the combination of this compound with a representative anticancer drug (e.g., Doxorubicin) in a cancer cell line known to express P-glycoprotein (e.g., MCF-7/ADR).
Cell Culture and Maintenance
-
Cell Line: Human breast adenocarcinoma cell line resistant to doxorubicin (MCF-7/ADR) and the parental sensitive cell line (MCF-7).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For MCF-7/ADR, the medium should be supplemented with 1 µM doxorubicin to maintain the resistant phenotype.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity and Synergy Assessment: The MTT Assay and Combination Index (CI) Analysis
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. The Combination Index (CI) method, developed by Chou and Talalay, is the gold standard for quantifying drug synergism.
Experimental Workflow:
References
- 1. Reversal of P-glycoprotein-mediated drug efflux by eudesmin from Haplophyllum perforatum and cytotoxicity pattern versus diphyllin, podophyllotoxin and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Interactions Between Natural Products and Tamoxifen in Breast Cancer: A Comprehensive Literature Review [frontiersin.org]
- 3. Natural lignans from Arctium lappa modulate P-glycoprotein efflux function in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of (+)-Eudesmin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of (+)-Eudesmin derivatives, supported by experimental data. This compound, a furofuran lignan, and its analogues have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory and cytotoxic effects.
This comparative analysis delves into the structure-activity relationships of this compound and related lignan derivatives, presenting quantitative data on their biological activities. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and experimental designs.
Quantitative Biological Activity of Lignan Derivatives
The biological efficacy of this compound derivatives and related lignans is often evaluated through their cytotoxic activity against various cancer cell lines and their ability to inhibit inflammatory pathways. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. While specific comparative studies on a broad range of synthesized this compound derivatives are limited in the readily available literature, data from closely related furofuran and other lignan derivatives provide valuable insights into their structure-activity relationships.
Table 1: Cytotoxic Activity of Furofuran and Dibenzylbutane Lignan Derivatives against Various Cancer Cell Lines
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| Furofuran Lignans | ||||
| (-)-Verrucosin derivative | 7-(4-methoxyphenyl)-7'-(3,4-dimethoxyphenyl) | Insect (Sf-9) | 2.4 | [1] |
| Dibenzylbutane Lignans | ||||
| Dihydroguaiaretic acid (DGA) | Stereoisomers | HL-60, HeLa | ~30 | [2][3][4] |
| (8R,8'R)-9-butyl DGA derivative | 9-butyl substituted | HL-60, HeLa | ~6 | [2][3][4] |
| (8R,8'R)-7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivative | 7- and 7'-aryl substituted | HL-60, HeLa | ~1 | [2][3][4] |
| LCA derivative 10h | Dibenzylbutane | RAW 264.7 | >20 (for NO inhibition) | [5] |
Note: Data for this compound derivatives were not explicitly found in a comparative study. The table presents data for structurally related lignans to infer potential structure-activity relationships.
The data suggests that modifications to the side chains and aromatic rings of the basic lignan structure can significantly impact cytotoxic activity. For instance, the introduction of a hydrophobic butyl group at the 9 and 9' positions of dihydroguaiaretic acid increased its potency, and further modifications to the aryl groups led to a compound with an IC50 value of approximately 1 µM[2][3][4].
Experimental Protocols
To ensure the reliability and reproducibility of the biological data, detailed experimental protocols are crucial. Below are methodologies for commonly employed assays in the evaluation of lignan derivatives.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives or other test compounds.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture and Seeding: Culture RAW 264.7 macrophage cells and seed them in a 96-well plate at a density of 1 x 10^5 cells/well. Allow the cells to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated wells to those in the LPS-stimulated control wells to determine the inhibitory effect of the compounds on NO production.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for targeted drug development. Lignans are known to modulate several key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds, including some lignans, act by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic evaluation of novel compounds.
Caption: Workflow for synthesis and biological evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Mechanism of (+)-Eudesmin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of (+)-Eudesmin against established in vitro models of neurodegenerative diseases. Experimental data from key studies are summarized, and detailed methodologies are provided to facilitate replication and further investigation. The guide also visualizes the proposed neuroprotective signaling pathways and experimental workflows.
Comparative Efficacy of this compound in Neuroprotection
This compound has demonstrated significant neuroprotective effects in cellular models of Parkinson's and Alzheimer's disease. Its efficacy is highlighted by its ability to mitigate neuronal damage induced by potent neurotoxins such as 6-hydroxydopamine (6-OHDA) and amyloid-β (Aβ) oligomers.
Performance Against 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity
In a well-established in vitro model of Parkinson's disease, this compound shows a dose-dependent protective effect on human neuroblastoma SH-SY5Y cells exposed to the neurotoxin 6-OHDA. Pre-treatment with this compound significantly improves cell viability and reduces cytotoxicity.
A direct comparison was made with verbenalin, another compound with known neuroprotective properties. While both compounds showed protective effects, they appear to act through partially different mechanisms. Notably, at higher concentrations (10–50 µM), this compound significantly attenuated nitric oxide (NO) levels, a key mediator of nitrosative stress. In contrast, verbenalin was found to diminish 3-nitrotyrosine (3-NT) levels, a marker for peroxynitrite-mediated damage, suggesting it may act as a peroxynitrite scavenger, a property not observed for this compound in the study[1][2][3][4].
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Control) | Nitric Oxide (NO) Levels | 3-Nitrotyrosine (3-NT) Levels |
| Control | 100% | Baseline | Baseline | Baseline |
| 6-OHDA (35 µM) | Decreased | Increased | No significant change | Increased |
| This compound (1-50 µM) + 6-OHDA | Significantly prevented decrease[1][2] | Significantly suppressed increase[1][2] | Markedly attenuated at 10-50 µM[1][2] | No significant change[1][2] |
| Verbenalin (1-20 µM) + 6-OHDA | Significantly prevented decrease[1][2] | Significantly suppressed increase[1][2] | Not reported | Diminished at 1-20 µM[1][2] |
Performance Against Amyloid-β (Aβ)-Induced Neurotoxicity
In cellular models relevant to Alzheimer's disease, this compound demonstrates potent neuroprotective effects against the toxicity induced by Aβ oligomers. At a concentration of 30 nM, this compound significantly increased the viability of both PC12 cells and primary cortical neurons exposed to Aβ oligomers[5][6][7][8][9].
A key aspect of this compound's neuroprotective mechanism in this context appears to be the preservation of synaptic integrity. Treatment with this compound maintained stable levels of the presynaptic protein SV2 and sustained the frequency of cytosolic Ca2+ transients, both of which are disrupted by Aβ oligomers[5][6][7]. Furthermore, evidence suggests that this compound may directly interact with the Aβ aggregation process, thereby reducing the formation of toxic oligomeric species[5][6][7].
| Treatment Group | Cell Viability Increase (vs. Aβ alone) | SV2 Protein Levels (vs. Aβ alone) | Cytosolic Ca2+ Transients |
| Aβ Oligomers (0.5 µM) | Baseline | Decreased | Disrupted |
| This compound (30 nM) + Aβ Oligomers | PC12 cells: +25.4% Cortical neurons: +26.7%[5][6] | Preserved[5][6] | Sustained[5][6] |
Experimental Protocols
6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound (1, 2.5, 5, 10, 20, and 50 µM) or verbenalin for one hour.[2][3][4]
-
Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to the cell cultures at a final concentration of 35 µM and incubated for 24 hours.[2][3][4]
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4]
-
Cytotoxicity: Lactate dehydrogenase (LDH) release into the culture medium is quantified.[2][3][4]
-
Nitrosative Stress: Nitric oxide (NO) and 3-nitrotyrosine (3-NT) levels are measured.[2][3][4]
-
Amyloid-β-Induced Neurotoxicity in PC12 and Primary Neurons
-
Cell Culture: PC12 cells or primary hippocampal neurons are cultured in appropriate media.
-
Treatment: Cells are co-incubated with Aβ oligomers (0.5 µM) and varying concentrations of this compound (1, 3, 10, 30, 100, and 300 nM) for 24 hours.[5][6][8]
-
Assessment of Neuroprotection:
Visualizing the Mechanisms and Workflows
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for in vitro neuroprotection assays.
Proposed Neuroprotective Mechanisms of this compound
Caption: Proposed neuroprotective actions of this compound.
Potential Signaling Pathways Involved in Lignan-Mediated Neuroprotection
While the precise signaling pathways activated by this compound in neurons require further elucidation, studies on related lignans suggest the involvement of the PI3K/Akt and MAPK pathways, which are crucial for cell survival and response to stress. One study on nasopharyngeal carcinoma cells did show that eudesmin can inhibit the Akt signaling pathway, suggesting this may be a relevant target, though its role in neuroprotection needs to be confirmed[3].
Caption: Potential signaling pathways in neuroprotection.
References
- 1. Lignans from Eucommia ulmoides Oliver leaves exhibit neuroprotective effects via activation of the PI3K/Akt/GSK-3β/Nrf2 signaling pathways in H2O2-treated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of verbenalin and this compound against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NEUROPROTECTIVE PROPERTIES OF EUDESMIN ON A CELLULAR MODEL OF AMYLOID-BETA PEPTIDE TOXICITY [repositorio.ubiobio.cl]
Safety Operating Guide
Proper Disposal of (+)-Eudesmin: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential information for the proper disposal of (+)-Eudesmin, a lignan found in various plants. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals to manage this compound waste safely and in accordance with general hazardous waste protocols.
Health and Safety Overview
This compound is classified with specific health and environmental hazards that necessitate careful handling and disposal. The primary hazard classifications are summarized below.
Table 1: GHS Hazard Classifications for this compound
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[1][2][3] |
| H350 | Carcinogenicity (Category 1B) | May cause cancer. |
| H412 | Hazardous to the aquatic environment, long-term hazard (Category 3) | Harmful to aquatic life with long lasting effects. |
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound, especially during disposal procedures.
Table 2: Recommended Personal Protective Equipment (PPE) for Disposal
| PPE | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a respirator may be necessary. |
Disposal Workflow
The proper disposal of this compound follows a standard procedure for hazardous chemical waste. The workflow diagram below illustrates the key steps from waste generation to final disposal.
Caption: General workflow for the disposal of this compound waste.
Experimental Protocols for Disposal
The standard and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Chemical alteration or neutralization by the user is not advised. The following protocols detail the necessary steps for preparing this compound waste for collection by authorized personnel.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to pure this compound, contaminated labware (e.g., weighing boats, filter paper), and personal protective equipment.
-
Segregation: Collect all solid waste contaminated with this compound separately from other laboratory trash and from liquid chemical waste.
-
Containerization: Place the solid waste into a designated, durable, and sealable container. A puncture-resistant container should be used for any sharp items.
-
Labeling: Securely affix a "Hazardous Waste" label to the container. The label must include:
-
The name "this compound".
-
An accurate description of the waste (e.g., "Solid this compound contaminated debris").
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed container in a designated and secure satellite accumulation area (SAA) until it is collected.
Protocol 2: Disposal of Liquid this compound Waste
This protocol applies to solutions containing this compound and solvents used to rinse contaminated glassware.
-
Segregation: Do not mix this compound solutions with incompatible waste streams. Collect aqueous and organic solvent waste in separate containers.
-
Containerization: Use a leak-proof, screw-cap container that is chemically compatible with the solvent. Do not fill the container to more than 90% capacity to allow for expansion.
-
Labeling: Securely affix a "Hazardous Waste" label to the container. The label must include:
-
The names and approximate percentages of all chemical components (e.g., "this compound, ~1%; Methanol, 99%").
-
The date the waste was first added to the container.
-
-
Storage: Ensure the container is tightly sealed and stored in secondary containment within a designated satellite accumulation area (SAA) to prevent spills.
Protocol 3: Spill Cleanup
In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.
-
Ensure Safety: Evacuate the area if necessary and ensure proper ventilation. Wear appropriate PPE.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid. For solid spills, carefully sweep the material to avoid generating dust.
-
Collection: Place all contaminated absorbent materials and any contaminated cleaning supplies into a suitable container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Disposal: Seal, label, and store the container with the spill cleanup waste in the satellite accumulation area for disposal.[4]
Final disposal of this compound waste must be conducted by a licensed environmental management company at an approved waste disposal plant.[4] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the pickup of hazardous waste.
References
Essential Safety and Logistics for Handling (+)-Eudesmin
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (+)-Eudesmin, a lignan found in various plants. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The recommended PPE varies depending on the nature of the task being performed.
Summary of Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust, splashes, and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. For larger quantities or risk of splashing, consider impervious clothing or a chemical-resistant suit.[1] | Minimizes skin exposure. |
| Respiratory Protection | Generally not required with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.[2] | Protects against inhalation of harmful particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that an eye-wash station and safety shower are readily accessible.[3]
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound.
-
Avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.
-
Close the container tightly after use.
-
-
Dissolution and Reaction:
-
When dissolving or reacting this compound, add it slowly to the solvent or reaction mixture to avoid splashing.
-
Be aware of any potential exothermic reactions, although none are specifically noted for this compound under normal laboratory conditions.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean all equipment and the work area to remove any residual chemical.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not dispose of this compound in regular trash or down the drain.[2]
-
Segregate waste contaminated with this compound from other laboratory waste.
-
-
Containerization:
-
Place solid waste in a clearly labeled, sealed container.[2]
-
Collect liquid waste containing this compound in a compatible, labeled waste container.
-
-
Labeling:
-
Clearly label all waste containers with the chemical name "this compound" and appropriate hazard warnings.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service.[2]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
